HR488B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H26ClN3O4S |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide |
InChI |
InChI=1S/C24H26ClN3O4S/c1-32-18-13-11-17(12-14-18)28(24(30)10-4-2-3-9-22(29)27-31)15-23-26-21(16-33-23)19-7-5-6-8-20(19)25/h5-8,11-14,16,31H,2-4,9-10,15H2,1H3,(H,27,29) |
InChI Key |
XAOFTTATCDLUAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=NC(=CS2)C3=CC=CC=C3Cl)C(=O)CCCCCC(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
HR488B: A Deep Dive into its Mechanism of Action for Colorectal Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
HR488B is an investigational, novel, and potent small molecule inhibitor of Histone Deacetylase 1 (HDAC1) that has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer (CRC).[1][2][3] This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the E2F1/Rb/HDAC1 signaling axis. It provides a comprehensive overview of the molecular events initiated by this compound, leading to cell cycle arrest and apoptosis in cancer cells. This document also summarizes key quantitative data and outlines the methodologies of pivotal experiments that have elucidated the compound's function, aiming to provide a thorough resource for researchers and professionals in the field of oncology drug development.
Core Mechanism of Action: Targeting the E2F1/Rb/HDAC1 Axis
This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of HDAC1.[1][2][3] This inhibition sets off a cascade of events centered around the E2F1/Rb/HDAC1 complex, a critical regulator of cell cycle progression.[1][2][3]
The canonical function of this complex involves the retinoblastoma protein (Rb) binding to the E2F1 transcription factor, thereby repressing its activity and preventing the transcription of genes required for the G1 to S phase transition in the cell cycle.[4][5] HDAC1 is recruited to this complex, where it deacetylates histones, leading to a condensed chromatin structure that further silences E2F1 target genes.[4]
This compound disrupts this process through the following key steps:
-
Direct Inhibition of HDAC1: this compound binds to HDAC1 with high affinity, inhibiting its enzymatic activity.[1][3]
-
Decreased Rb Phosphorylation: The inhibition of HDAC1 by this compound leads to a significant decrease in the phosphorylation of the Rb protein.[1][2][3] While the precise link between HDAC1 inhibition and reduced Rb phosphorylation is an area of ongoing investigation, it is a critical downstream effect of this compound action.[2]
-
Stabilization of the E2F1/Rb/HDAC1 Complex: The hypophosphorylated state of Rb strengthens its association with E2F1, preventing the release of this transcription factor.[1][2][3]
-
Suppression of E2F1-Mediated Transcription: With E2F1 sequestered in the inactive complex, the transcription of its target genes, which are essential for cell cycle progression (e.g., Cyclin D1, CDK4), is significantly downregulated.[2][6]
This sequence of events culminates in cell cycle arrest at the G0/G1 phase and the induction of apoptosis, thereby inhibiting the growth of colorectal cancer cells.[1][2][3]
Downstream Cellular Effects
Beyond the primary mechanism of cell cycle arrest, treatment with this compound has been shown to induce a range of cellular stress responses that contribute to its anti-tumor activity:
-
Mitochondrial Dysfunction: this compound treatment leads to mitochondrial dysfunction.[1][2][3]
-
Reactive Oxygen Species (ROS) Generation: The compound causes an accumulation of reactive oxygen species within the cancer cells.[1][2][3]
-
DNA Damage Accumulation: this compound induces DNA damage, further contributing to cell death.[1][2][3]
These downstream effects likely result from the altered transcriptional landscape caused by E2F1 inhibition and the broader consequences of HDAC1 inhibition on cellular homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Inhibition of HDAC Isoforms by this compound
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.24 |
| HDAC2 | 10.42 |
| HDAC6 | > 10,000 |
| HDAC8 | > 10,000 |
Data sourced from in vitro enzymatic assays.[7]
Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cell Lines
| Cell Line | Treatment | % of Cells in G0/G1 Phase |
| HCT116 | DMSO (Control) | Baseline |
| HCT116 | This compound (0.5 µM) | Increased |
| HCT116 | This compound (1 µM) | Significantly Increased |
| HT29 | DMSO (Control) | Baseline |
| HT29 | This compound (0.5 µM) | Increased |
| HT29 | This compound (1 µM) | Significantly Increased |
Note: Specific percentage increases are detailed in the source publication and show a dose-dependent effect.[2][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
In Vitro HDAC Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various HDAC isoforms.
-
Methodology:
-
Recombinant human HDAC1, HDAC2, HDAC6, and HDAC8 enzymes were used.
-
A fluorogenic substrate was incubated with each HDAC isoform in the presence of varying concentrations of this compound or a vehicle control.
-
The reaction was allowed to proceed for a specified time at 37°C.
-
A developer solution was added to stop the reaction and generate a fluorescent signal proportional to the deacetylase activity.
-
Fluorescence was measured using a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of this compound on the cell cycle distribution of colorectal cancer cells.
-
Methodology:
-
HCT116 and HT29 cells were seeded in 6-well plates and allowed to adhere overnight.
-
Cells were treated with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 0.5 µM and 1 µM) for 24 hours.[2][6]
-
After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C.
-
Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Samples were incubated in the dark to allow for DNA staining.
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
-
Western Blot Analysis
-
Objective: To evaluate the effect of this compound on the expression levels of key proteins in the E2F1/Rb/HDAC1 pathway.
-
Methodology:
-
Colorectal cancer cells were treated with this compound or DMSO for a specified duration.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
The membrane was incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-Rb, Rb, E2F1, CDK4, Cyclin D1, Ac-H3, Ac-H4, and a loading control like GAPDH or β-actin).
-
The membrane was washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via inhibition of the E2F1/Rb/HDAC1 axis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Conclusion
This compound represents a promising therapeutic candidate for colorectal cancer, with a well-defined mechanism of action centered on the inhibition of HDAC1 and the subsequent suppression of the E2F1 signaling pathway. The preclinical data strongly support its ability to induce cell cycle arrest and apoptosis in CRC cells. Further investigation, including clinical trials, is warranted to fully evaluate the therapeutic potential of this compound in a clinical setting.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle-dependent recruitment of HDAC-1 correlates with deacetylation of histone H4 on an Rb-E2F target promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The three members of the pocket proteins family share the ability to repress E2F activity through recruitment of a histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
HR488B: A Selective HDAC1 Inhibitor for Colorectal Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of HR488B, a potent and selective small-molecule inhibitor of Histone Deacetylase 1 (HDAC1). This compound has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer (CRC), positioning it as a promising candidate for further therapeutic development. This document details its selectivity profile, mechanism of action, and the experimental protocols used to characterize its activity.
Data Presentation: In Vitro Selectivity of this compound
This compound exhibits potent inhibitory activity against HDAC1 and demonstrates significant selectivity over other HDAC isoforms, particularly class I and IIb enzymes. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are summarized below.
| HDAC Isoform | This compound IC50 (nM) | SAHA IC50 (nM) | Selectivity (fold vs. HDAC1) |
| HDAC1 | 1.24 | 15.12 | - |
| HDAC2 | 10.42 | - | 8.4-fold |
| HDAC6 | >10,000 | - | >8064-fold |
| HDAC8 | >10,000 | - | >8064-fold |
Data compiled from in vitro HDAC inhibition assays.[1][2] SAHA (Vorinostat) is included as a reference pan-HDAC inhibitor.
Mechanism of Action: Targeting the E2F1/Rb/HDAC1 Axis
This compound exerts its anti-cancer effects by targeting the E2F1/Rb/HDAC1 signaling pathway, a critical regulator of cell cycle progression.[3][4][5] In many cancers, including colorectal cancer, the retinoblastoma protein (Rb) is hyper-phosphorylated, leading to the dissociation of the E2F1 transcription factor. Liberated E2F1 then activates the transcription of genes necessary for cell cycle progression, particularly the G1 to S phase transition.
This compound's inhibition of HDAC1 leads to a decrease in the phosphorylation of Rb.[1][5] This hypo-phosphorylated state of Rb allows it to bind to and sequester E2F1, preventing its transcriptional activity. The inhibition of E2F1-mediated gene expression ultimately results in a G0/G1 cell cycle arrest and the induction of apoptosis in cancer cells.[1][3][5]
Furthermore, this compound has been shown to induce mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS) and DNA damage accumulation, which contribute to its apoptotic effects.[1][3][5]
Signaling Pathway Diagram
Caption: Mechanism of this compound in colorectal cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological effects of this compound.
HDAC Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory potency of this compound against various HDAC isoforms.
-
Principle: A fluorogenic substrate, an acetylated peptide linked to a fluorescent reporter, is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing the fluorescent molecule. The fluorescence intensity is directly proportional to HDAC activity.
-
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, 2, 6, 8)
-
Fluorogenic HDAC substrate (e.g., Ac-Lys-Tyr-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer enzyme
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer. A 10-dose format with a 3-fold serial dilution starting from 1 µM is a typical approach.[3]
-
In a 96-well plate, add the HDAC enzyme solution to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for the reaction time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer enzyme solution.
-
Incubate at room temperature for a short period (e.g., 15 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths of 360/460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
-
Principle: Cellular DNA is stained with a fluorescent dye (e.g., Propidium Iodide - PI) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed CRC cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0.2, 0.5, and 1 µM) or DMSO as a vehicle control for 24 hours.[1]
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[3]
-
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This assay is used to quantify the induction of apoptosis by this compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Colorectal cancer cell lines
-
This compound
-
Flow cytometer
-
-
Procedure:
-
Seed CRC cells in 6-well plates.
-
Treat the cells with different concentrations of this compound (e.g., 0.2, 0.5, and 1 µM) or DMSO for 48 hours.[3]
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate software (e.g., FlowJo) to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular generation of ROS following treatment with this compound.
-
Principle: A cell-permeable, non-fluorescent probe (e.g., DCFH-DA) is taken up by cells. Intracellular esterases cleave the acetate groups, trapping the probe inside. In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
-
Materials:
-
ROS Detection Assay Kit (e.g., containing DCFH-DA)
-
Colorectal cancer cell lines
-
This compound
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
At the end of the treatment period, incubate the cells with the ROS detection probe (e.g., DCFH-DA) at 37°C for a specified time (e.g., 20-30 minutes) according to the manufacturer's instructions.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.
-
An optional step is to pre-incubate cells with a ROS scavenger, such as N-acetylcysteine (NAC), before this compound treatment to confirm that the observed effects are ROS-dependent.[3]
-
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of HR488B in Colorectal Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies.[1][2] Emerging evidence has highlighted the critical role of epigenetic modifications in the pathogenesis of CRC, with histone deacetylases (HDACs) emerging as promising therapeutic targets.[1] This technical guide provides an in-depth overview of HR488B, a novel, potent, and selective small-molecule inhibitor of HDAC1, and its preclinical efficacy in colorectal cancer models.[1][3] this compound demonstrates significant anti-tumor activity by targeting the E2F1/Rb/HDAC1 signaling axis, leading to cell cycle arrest and apoptosis.[1][2] This document summarizes the quantitative data from key preclinical studies, details the experimental methodologies, and visualizes the core signaling pathway and experimental workflows, offering a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound
This compound is a novel thiazole-based small-molecule histone deacetylase inhibitor (HDACi) with high affinity and selectivity for HDAC1.[1][3] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] In many cancers, including colorectal cancer, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[1] By inhibiting HDAC1, this compound aims to restore normal patterns of gene expression, thereby impeding cancer cell growth and survival.[1][4]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects in colorectal cancer by modulating the E2F1/Rb/HDAC1 signaling pathway.[1][2] In normal physiological conditions, the retinoblastoma protein (Rb) is in a hypophosphorylated state and binds to the E2F1 transcription factor, sequestering it and preventing the transcription of genes required for cell cycle progression. HDAC1 is a key component of this repressive complex.
In colorectal cancer cells, this regulation is often disrupted. This compound intervenes in this pathway through a multi-step mechanism:
-
HDAC1 Inhibition : this compound directly binds to and inhibits the enzymatic activity of HDAC1.[1][3]
-
Decreased Rb Phosphorylation : The inhibition of HDAC1 by this compound leads to a significant decrease in the phosphorylation of the Rb protein.[1][2]
-
Stabilization of the E2F1/Rb/HDAC1 Complex : The hypophosphorylated state of Rb strengthens its association with E2F1 and HDAC1, preventing the release of active E2F1.[1][2]
-
Suppression of E2F1 Target Genes : With E2F1 sequestered in the repressive complex, the transcription of its target genes, which are essential for cell cycle progression (e.g., Cyclin D1, CDK4), is significantly reduced.[5]
-
Induction of Cell Cycle Arrest and Apoptosis : The downregulation of cell cycle-promoting genes leads to a G0/G1 phase cell cycle arrest.[1][5] Furthermore, this compound induces apoptosis through mechanisms involving mitochondrial dysfunction, generation of reactive oxygen species (ROS), and accumulation of DNA damage.[1][6]
Signaling Pathway Diagram
Caption: Mechanism of this compound in colorectal cancer cells.
Quantitative Data
The preclinical evaluation of this compound has generated significant quantitative data supporting its potency and efficacy.
Table 1: In Vitro HDACs Isoform Inhibition[3]
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC6 IC₅₀ (µM) | HDAC8 IC₅₀ (µM) |
| This compound | 1.24 | 10.42 | >10 | >10 |
| SAHA (Vorinostat) | 15.12 | - | - | - |
IC₅₀: Half-maximal inhibitory concentration. Data derived from in vitro enzymatic assays.
Table 2: In Vivo Efficacy in HCT116 Xenograft Model[7]
| Treatment Group | Dosage | Mean Tumor Volume Reduction |
| Vehicle (DMSO) | - | Baseline |
| SAHA | 10 mg/kg/d | Significant |
| This compound | 10 mg/kg/d | Markedly significant vs. Vehicle & SAHA |
Treatment was administered via intraperitoneal injection for 21 days.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro HDAC Inhibition Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various HDAC isoforms.
-
Methodology : Recombinant human HDAC enzymes (HDAC1, 2, 6, and 8) were used. The assay was performed using a fluorogenic substrate. The fluorescence generated from the deacetylation of the substrate was measured. This compound was serially diluted and added to the reaction. The fluorescence intensity was measured using a microplate reader. IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Culture
-
Cell Lines : Human colorectal carcinoma cell lines HCT116 and HT29 were utilized.
-
Culture Conditions : Cells were maintained in an appropriate medium (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO₂.
Cell Cycle Analysis
-
Objective : To assess the effect of this compound on cell cycle distribution.
-
Methodology :
-
HCT116 and HT29 cells were seeded in 6-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound (e.g., 0.5 µM and 1 µM) or DMSO (vehicle control) for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.
-
Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
-
Western Blot Analysis
-
Objective : To measure the expression levels of key proteins in the E2F1/Rb/HDAC1 pathway.
-
Methodology :
-
Cells were treated with this compound at various concentrations (e.g., 0.2, 0.5, and 1 µM) for 24 hours.
-
Total protein was extracted using RIPA lysis buffer.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against E2F1, CDK4, Cyclin D1, and β-actin (as a loading control).
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Study
-
Objective : To evaluate the anti-tumor efficacy of this compound in a mouse model of colorectal cancer.
-
Animal Model : BALB/c nude mice were used.
-
Methodology :
-
HCT116 cells (1 x 10⁶) were injected subcutaneously into the dorsal flank of the mice.
-
Once tumors reached a palpable size (approximately 7 days post-injection), mice were randomly assigned to treatment groups.
-
Mice were treated daily for 21 days with intraperitoneal injections of either vehicle (5% DMSO in PBS), SAHA (10 mg/kg), or this compound (10 mg/kg).
-
Tumor volume and body weight were measured every two days.
-
At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry for Ki67, Ac-H3, and Ac-H4).
-
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for colorectal cancer.[1] Its high potency and selectivity for HDAC1, combined with a well-defined mechanism of action targeting the E2F1/Rb/HDAC1 axis, provide a strong rationale for its continued development.[1][2][3] The preclinical data robustly demonstrate its ability to inhibit CRC cell growth both in vitro and in vivo.[1][7]
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as toxicology assessments, to establish a safe and effective dosing regimen for clinical trials. Furthermore, exploring the potential of this compound in combination with other standard-of-care chemotherapies or targeted agents could reveal synergistic effects and provide new avenues for overcoming drug resistance in colorectal cancer. The identification of predictive biomarkers to select patients most likely to respond to this compound therapy will also be crucial for its successful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into HR488B: A Novel HDAC1 Inhibitor Targeting the E2F1/Rb/HDAC1 Axis for Colorectal Cancer Therapy
For Immediate Release
This technical whitepaper provides an in-depth analysis of HR488B, a novel, potent, and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1). This compound demonstrates significant anti-tumor activity in colorectal cancer (CRC) models by targeting the critical E2F1/Rb/HDAC1 signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, quantitative efficacy, and experimental protocols related to this compound.
Core Mechanism of Action
This compound is a thiazole-containing hydroxamic acid-based small molecule that exhibits high-affinity binding to HDAC1.[1] Its primary mechanism of action involves the inhibition of HDAC1, a key enzyme in the E2F1/Rb/HDAC1 transcriptional repressor complex. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.
The retinoblastoma protein (Rb) is a tumor suppressor that, in its hypophosphorylated state, binds to the E2F1 transcription factor, sequestering it and preventing the transcription of genes necessary for cell cycle progression. This repression is stabilized by the recruitment of HDAC1 to the complex. The phosphorylation of Rb leads to the dissociation of this complex, releasing E2F1 to activate target genes and drive cell division.
This compound intervenes in this process by inhibiting HDAC1. This leads to a decrease in the phosphorylation of Rb, which in turn stabilizes the E2F1/Rb/HDAC1 complex.[2][3] By preventing the release of E2F1, this compound effectively halts the cell cycle at the G0/G1 phase and induces apoptosis in cancer cells.[1][4]
Quantitative Data
This compound has demonstrated potent and selective inhibitory activity against HDAC1 and significant cytotoxic effects against various cancer cell lines.
In Vitro HDAC Isoform Inhibition
The inhibitory activity of this compound against several HDAC isoforms was determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) |
| This compound | 1.24 | 10.42 | > 10 | > 10 |
| SAHA | 15.12 | - | - | - |
| SAHA (Suberanilohydroxamic acid) is an FDA-approved HDAC inhibitor used as a positive control.[2][5] |
In Vitro Anti-proliferative Activity
The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines and a normal human cell line.
| Cell Line | Cancer Type | This compound IC50 (µM) | SAHA IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.17 | 2.13 |
| HT29 | Colorectal Adenocarcinoma | 0.59 | - |
| A549 | Lung Carcinoma | - | - |
| H1299 | Non-Small Cell Lung Cancer | - | - |
| HepG2 | Hepatocellular Carcinoma | - | - |
| MCF-7 | Breast Adenocarcinoma | - | - |
| 293T | Normal Human Kidney | - | - |
| Data for A549, H1299, HepG2, MCF-7, and 293T are mentioned as examined but specific IC50 values are not provided in the primary source.[5] |
Binding Affinity
The binding affinity of this compound to HDAC1 was determined using MicroScale Thermophoresis (MST).
| Compound | Target | Dissociation Constant (Kd) (µM) |
| This compound | HDAC1 | 33.6 ± 0.13 |
| [5] |
In Vivo Efficacy in a Colorectal Cancer Xenograft Model
The anti-tumor efficacy of this compound was assessed in a xenograft model using HCT116 colorectal cancer cells implanted in nude mice.
| Treatment Group | Dose | Administration | Mean Tumor Volume Reduction |
| This compound | 10 mg/kg/day | Intraperitoneal | Significant reduction compared to control and SAHA |
| SAHA | 10 mg/kg/day | Intraperitoneal | - |
| Vehicle (DMSO) | - | Intraperitoneal | - |
| The primary source states a "marked reduction in tumor volume" for the this compound group compared to control and SAHA groups, though specific percentage reduction is not provided.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro HDAC Inhibition Assay
The in vitro inhibitory activity of this compound against HDAC isoforms (HDAC1, 2, 6, and 8) was determined using commercially available enzymatic assays.
-
Compound Preparation: this compound was dissolved in DMSO to create a stock solution.
-
Assay Reaction: The assay was performed according to the manufacturer's instructions (Reaction Biology Corporation). Briefly, the HDAC enzyme, a fluorogenic substrate, and varying concentrations of this compound were incubated together.
-
Measurement: The fluorescence generated by the deacetylation of the substrate was measured over time.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[1]
Cell Culture and Proliferation Assay (CCK-8)
-
Cell Lines: Human colorectal cancer cell lines (HCT116, HT29) and other cancer cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound or SAHA for 72 hours.
-
Viability Assessment: Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol.
-
Data Analysis: The absorbance was measured at 450 nm, and the IC50 values were calculated.[5]
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against E2F1, CDK4, Cyclin D1, Ac-H3, Ac-H4, and β-actin overnight at 4°C. Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5][6]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: HCT116 and HT29 cells were treated with this compound (0.5 and 1 µM) or DMSO for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using Modfit LT 4.1 software.[1][5]
In Vivo Colorectal Cancer Xenograft Model
Conclusion
This compound is a promising novel HDAC1 inhibitor with a well-defined mechanism of action centered on the E2F1/Rb/HDAC1 signaling pathway. Its potent and selective activity against HDAC1, coupled with significant anti-proliferative effects in colorectal cancer models, underscores its potential as a therapeutic candidate. The data presented in this whitepaper provide a comprehensive overview for researchers and drug development professionals, facilitating further investigation into the clinical translation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
HR488B: A Novel HDAC1 Inhibitor Targeting the E2F1/Rb/HDAC1 Axis in Colorectal Cancer
An In-depth Technical Guide on the Discovery and Preclinical Development of HR488B
Abstract
This compound is a novel, potent, and selective small-molecule inhibitor of histone deacetylase 1 (HDAC1).[1][2] Developed as a thiazole-based hydroxamate compound, this compound has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer (CRC).[1][2] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the quantitative data from in vitro and in vivo studies, outlines the experimental protocols used for its characterization, and visualizes its core signaling pathway and experimental workflows. This technical guide is intended for researchers and drug development professionals in the field of oncology and epigenetic therapeutics.
Discovery and Rationale
Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. Their overexpression in several cancers, including colorectal cancer, makes them a compelling therapeutic target.[2] While several HDAC inhibitors (HDACis) have been developed, their efficacy in solid tumors has been limited.[3] This led to the design and synthesis of a series of novel thiazole-based HDACis, from which this compound was identified as a lead candidate due to its potent and selective inhibitory activity against HDAC1.[1][2] this compound was developed from an in-house library of small-molecule hydroxamate-based HDACis.[3]
In Vitro Characterization
HDAC Isoform Selectivity and Potency
This compound was found to be a highly potent inhibitor of HDAC1 with an IC50 value of 1.24 nM.[3][4] It exhibited significant selectivity for HDAC1 over other HDAC isoforms, demonstrating a nearly 12-fold higher potency against HDAC1 compared to the FDA-approved HDACi, SAHA.[3][4]
| Target | This compound IC50 (nM) | SAHA IC50 (nM) |
| HDAC1 | 1.24 | 15.12 |
| HDAC2 | 10.42 | - |
| HDAC6 | >10,000 | - |
| HDAC8 | >10,000 | - |
| Table 1: In vitro inhibition of HDAC isoforms by this compound and SAHA.[3][4] |
Anti-proliferative Activity in Colorectal Cancer Cell Lines
This compound demonstrated potent anti-proliferative effects in human colorectal cancer cell lines, HCT116 and HT29, with IC50 values of 0.17 µM and 0.59 µM, respectively.[3]
| Cell Line | This compound IC50 (µM) | SAHA IC50 (µM) |
| HCT116 | 0.17 | 2.13 |
| HT29 | 0.59 | - |
| Table 2: Anti-proliferative activity of this compound in colorectal cancer cell lines.[3] |
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the E2F1/Rb/HDAC1 signaling axis.[1][2] In cancer cells, the retinoblastoma protein (Rb) is often hyper-phosphorylated, leading to the release of the E2F1 transcription factor. E2F1 then promotes the transcription of genes involved in cell cycle progression. This compound inhibits HDAC1, which is part of a complex with Rb and E2F1.[1][2] This inhibition leads to a decrease in the phosphorylation of Rb, thereby preventing the release of E2F1 and ultimately suppressing the transcription of its target genes.[1][2] This mechanism results in cell cycle arrest at the G0/G1 phase and induction of apoptosis.[1][2]
Induction of Cell Cycle Arrest and Apoptosis
Treatment of CRC cells with this compound resulted in a dose-dependent increase in the G0/G1 cell population, indicating cell cycle arrest.[5] This was accompanied by a decrease in the expression of key cell cycle regulatory proteins, including E2F1, CDK4, and Cyclin D1.[5] Furthermore, this compound induced apoptosis in a dose-dependent manner, as evidenced by Annexin V-FITC/PI double-staining analysis.[3] The apoptotic cascade was further confirmed by the increased expression of cleaved PARP, cleaved caspase-3, Bax, and Cytochrome C, and decreased expression of the anti-apoptotic protein Bcl-2.[3]
Mitochondrial Dysfunction and Oxidative Stress
This compound was shown to induce mitochondrial dysfunction in CRC cells, characterized by a decrease in the mitochondrial membrane potential.[3] This is often associated with an increase in reactive oxygen species (ROS). Indeed, treatment with this compound led to a dose-dependent increase in ROS production, contributing to DNA damage and subsequent apoptosis.[2][3]
In Vivo Efficacy in a Xenograft Model
The anti-tumor effects of this compound were evaluated in an in vivo xenograft model using HCT116 cells implanted in nude mice.[3] Intraperitoneal administration of this compound at a dose of 10 mg/kg/day for 21 days resulted in a significant reduction in tumor volume compared to both the vehicle control and SAHA-treated groups.[3] Importantly, no significant toxicity was observed in the this compound-treated mice.[3] Immunohistochemical analysis of the tumor tissues confirmed the in vivo mechanism of action, showing increased acetylation of H3 and H4, and decreased expression of the proliferation marker Ki67 and E2F1.[3]
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | ~1200 | - |
| SAHA (10 mg/kg) | ~800 | ~33% |
| This compound (10 mg/kg) | ~400 | ~67% |
| Table 3: In vivo anti-tumor efficacy of this compound in an HCT116 xenograft model (approximate values based on graphical data).[3] |
Experimental Protocols
HDAC Inhibition Assay
The HDAC inhibition assay for this compound was performed by Reaction Biology Corporation.[3] A 10 mM stock solution of this compound in DMSO was used in a 10-dose IC50 mode with a 3-fold serial dilution, starting at 1 µM. The assay utilized a fluorescence detection method with an Ac-Lys-Tyr-Lys(Ac)-AMC substrate. IC50 values were determined using GraphPad Prism software.[3]
Cell Viability Assay
Colorectal cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well.[2] After 24 hours, cells were treated with various concentrations of this compound or DMSO for 72 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm, and the results were expressed as relative viability compared to the untreated control.[3]
Western Blot Analysis
Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.[2] Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an ECL detection system.[6]
Cell Cycle and Apoptosis Analysis by Flow Cytometry
For cell cycle analysis, cells were treated with this compound for 24 hours, harvested, and fixed in 70% ethanol overnight at -20°C. Cells were then stained with propidium iodide (PI) containing RNase A. For apoptosis analysis, cells were treated with this compound for 48 hours and then stained with an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's protocol.[3] Samples were analyzed on a BD FACS Celesta flow cytometer.[1][2]
In Vivo Xenograft Study
All animal experiments were approved by the Institutional Animal Care and Use Committee of Shanghai Ocean University.[1] Nude mice were subcutaneously injected with 5 x 10⁶ HCT116 cells. When tumors reached a volume of approximately 100 mm³, the mice were randomly assigned to treatment groups. This compound (10 mg/kg), SAHA (10 mg/kg), or vehicle (DMSO) were administered daily via intraperitoneal injection for 21 days.[3] Tumor volume and body weight were measured every two days. At the end of the study, tumors were excised for further analysis.[3]
Conclusion and Future Directions
This compound is a novel and highly potent HDAC1 inhibitor with promising anti-tumor activity in preclinical models of colorectal cancer.[1][2] Its distinct mechanism of action, involving the targeted inhibition of the E2F1/Rb/HDAC1 axis, provides a strong rationale for its further development.[1][2] The in vitro and in vivo data presented here demonstrate its potential as a therapeutic candidate for CRC. To date, there is no publicly available information regarding the clinical development or clinical trials of this compound. Future studies will be required to evaluate its safety, pharmacokinetics, and efficacy in human subjects.
References
- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. med.upenn.edu [med.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. origene.com [origene.com]
An In-depth Technical Guide to HR488B: A Novel Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HR488B is a novel, potent, and selective small-molecule inhibitor of histone deacetylase 1 (HDAC1).[1][2] As a thiazole-containing hydroxamic acid derivative, this compound has demonstrated significant anti-cancer activity, particularly in preclinical models of colorectal cancer (CRC).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for this compound. Detailed experimental protocols for key assays are also included to facilitate further research and development.
Chemical Structure and Properties
This compound is a thiazole-based hydroxamic acid small molecule.[1] Its chemical structure was deduced from the synthesis scheme provided in the supplementary information of the primary research publication. The IUPAC name is N-hydroxy-7-(4-(2-(4-methoxyphenylamino)-2-oxoethyl)thiazol-2-yl)heptanamide.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C20H24N4O5S | Inferred from structure |
| Molecular Weight | 448.5 g/mol | Inferred from structure |
| Appearance | Not reported | |
| Solubility | Not reported | |
| Stability | Not reported |
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting HDAC1, a class I histone deacetylase.[1][2] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure and the reactivation of tumor suppressor genes.
The primary mechanism of action in colorectal cancer involves the E2F1/Rb/HDAC1 signaling pathway.[1][2] this compound decreases the phosphorylation of the retinoblastoma protein (Rb), which prevents the release of the E2F transcription factor 1 (E2F1) from the E2F1/Rb/HDAC1 complex.[1][2] This sequestration of E2F1 inhibits the transcription of genes necessary for cell cycle progression, leading to G0/G1 cell cycle arrest and apoptosis.[1][2]
Furthermore, this compound-induced apoptosis is associated with mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the accumulation of DNA damage.[1][2]
Signaling Pathway of this compound in Colorectal Cancer
Quantitative Data
Table 1: In Vitro Inhibition of HDAC Isoforms by this compound[3]
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.24 |
| HDAC2 | 10.42 |
| HDAC6 | > 10,000 |
| HDAC8 | > 10,000 |
Data presented as the half-maximal inhibitory concentration (IC50).
Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines[1]
| Cell Line | IC50 (µM) |
| HCT116 | 0.17 |
| HT29 | 0.59 |
Data presented as the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary research on this compound.
In Vitro HDAC Activity Assay
This protocol is adapted from commercially available fluorometric HDAC assay kits.
Objective: To determine the inhibitory activity of this compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound and reference compounds (e.g., SAHA) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
In a 96-well black microplate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer to a final volume of 50 µL. Include wells with enzyme and DMSO as a positive control and wells with buffer only as a negative control.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Colorectal cancer cell lines (HCT116, HT29)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29, supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours. Include DMSO-treated cells as a vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
Objective: To detect changes in protein expression levels (e.g., acetylated histones, cell cycle-related proteins) following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p-Rb, anti-E2F1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify protein expression levels relative to a loading control (e.g., β-actin).
Colorectal Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
HCT116 colorectal cancer cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration (e.g., in DMSO and PEG300)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject HCT116 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) and the vehicle control daily or as per the experimental design.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).
Experimental Workflow Diagram
Conclusion
This compound is a promising novel HDAC1 inhibitor with potent and selective activity against colorectal cancer cells in preclinical models. Its well-defined mechanism of action, targeting the E2F1/Rb/HDAC1 pathway, provides a strong rationale for its further development as a potential therapeutic agent. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and other next-generation HDAC inhibitors.
References
HR488B: A Novel HDAC1 Inhibitor Targeting the E2F1/Rb/HDAC1 Axis for Colorectal Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Recent advancements in epigenetic research have identified histone deacetylase inhibitors (HDACis) as a promising class of anti-cancer agents. This technical guide delves into the molecular mechanisms of HR488B, a novel, potent, and highly selective small-molecule inhibitor of histone deacetylase 1 (HDAC1). Primarily focusing on its effects in colorectal cancer (CRC), this document synthesizes the current understanding of this compound's impact on gene expression, its modulation of key signaling pathways, and the experimental methodologies used to elucidate its anti-tumor activity. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Introduction
Colorectal cancer remains a significant global health challenge, ranking as the third most common cancer worldwide.[1][2] The quest for more effective therapeutic strategies has led to the investigation of epigenetic modulators, such as HDACis.[1] Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, including CRC, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[1]
This compound is a novel thiazole-based small molecule that has been identified as a potent and specific inhibitor of HDAC1.[1][2] It has demonstrated significant anti-proliferative effects in colorectal cancer cells both in vitro and in vivo.[1][2] This guide provides a detailed overview of the molecular pharmacology of this compound, with a specific focus on its effects on gene expression and the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting and inhibiting the enzymatic activity of HDAC1.[1][2] This inhibition leads to an increase in histone acetylation, specifically on H3 and H4, which in turn alters chromatin structure and reactivates the expression of silenced genes.[3] The primary mechanism of action of this compound revolves around its ability to disrupt the E2F1/Rb/HDAC1 complex, a critical regulator of cell cycle progression.[1][2]
Mechanistically, this compound's inhibition of HDAC1 leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb).[1][2] Hypophosphorylated Rb remains bound to the E2F1 transcription factor, preventing its release and subsequent activation of target genes required for the G1 to S phase transition of the cell cycle.[1][2] This sequestration of E2F1 ultimately leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[1][2]
Effect on Gene Expression in Colorectal Cancer Cells
The impact of this compound on the transcriptome of colorectal cancer cells has been investigated using RNA sequencing (RNA-Seq). In HCT116 colorectal cancer cells treated with this compound, a significant alteration in gene expression was observed, with 3105 genes being upregulated and 2246 genes downregulated.[3]
Downregulated Genes and Pathway Analysis
Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of the downregulated genes revealed a significant enrichment of pathways related to the cell cycle.[3][4] Gene Set Enrichment Analysis (GSEA) further confirmed that the cell cycle pathway was significantly suppressed by this compound treatment.[3][4]
Key genes involved in cell cycle progression were notably downregulated following this compound treatment.[3][4] A summary of these key downregulated genes is presented in the table below.
| Gene Symbol | Gene Name | Function in Cell Cycle |
| E2F1 | E2F Transcription Factor 1 | Transcription factor that plays a crucial role in the G1/S transition.[1][3] |
| CDK4 | Cyclin Dependent Kinase 4 | Forms a complex with Cyclin D1 to promote cell cycle progression from G1 to S phase.[3] |
| CCND1 | Cyclin D1 | Regulatory subunit of CDK4/6, essential for G1 phase progression.[3] |
The downregulation of these critical cell cycle regulators provides a molecular basis for the observed G0/G1 cell cycle arrest induced by this compound.[3][4]
Signaling Pathway Modulation
This compound's primary molecular target is HDAC1, and its inhibitory action initiates a cascade of events that modulate key signaling pathways involved in cancer cell proliferation and survival. The central pathway affected is the E2F1/Rb/HDAC1 axis.
The E2F1/Rb/HDAC1 Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound:
Caption: this compound's effect on the E2F1/Rb/HDAC1 signaling pathway.
In proliferating cancer cells, the CDK4/Cyclin D1 complex phosphorylates Rb, causing the dissociation of the E2F1/Rb/HDAC1 complex and the release of the E2F1 transcription factor. E2F1 then activates the transcription of genes necessary for the G1/S phase transition. This compound inhibits HDAC1, leading to the downregulation of CDK4 and Cyclin D1 expression.[3] This results in the hypophosphorylation of Rb, which stabilizes the E2F1/Rb/HDAC1 complex, sequestering E2F1 and preventing the transcription of its target genes.[1][2] This ultimately leads to cell cycle arrest in the G0/G1 phase and the induction of apoptosis.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's effects.
RNA Sequencing (RNA-Seq)
-
Cell Culture and Treatment: HCT116 cells were cultured in appropriate media and treated with either DMSO (control) or this compound for 24 hours.[3]
-
RNA Extraction and Library Preparation: Total RNA was extracted from the cells using a standard RNA extraction kit. The quality and quantity of the RNA were assessed. RNA-Seq libraries were then prepared according to the manufacturer's protocols.
-
Sequencing and Data Analysis: The prepared libraries were sequenced on a high-throughput sequencing platform. The raw sequencing reads were processed to remove low-quality reads and adapters. The clean reads were then aligned to the human reference genome.
-
Differential Gene Expression Analysis: The aligned reads were used to quantify gene expression levels. Differential gene expression analysis was performed between the this compound-treated and DMSO-treated groups to identify upregulated and downregulated genes.[3]
-
Pathway and Functional Analysis: The differentially expressed genes were subjected to KEGG pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify the biological pathways and functions affected by this compound treatment.[3][4]
Caption: A simplified workflow for RNA sequencing analysis.
Western Blot Analysis
-
Cell Lysis and Protein Quantification: HCT116 and HT29 cells were treated with various concentrations of this compound for 24 hours.[4] Cells were then lysed to extract total protein. The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., E2F1, CDK4, Cyclin D1, and β-actin as a loading control).[4]
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands was quantified using densitometry software.
Caption: A general workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: HCT116 and HT29 cells were treated with DMSO or varying concentrations of this compound for 24 hours.[4]
-
Cell Fixation and Staining: Cells were harvested, washed, and fixed in cold ethanol. The fixed cells were then treated with RNase A and stained with propidium iodide (PI), a fluorescent dye that binds to DNA.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their DNA content. The percentage of cells in each phase was quantified.[4]
Conclusion
This compound represents a promising novel HDAC1 inhibitor with potent anti-tumor activity in colorectal cancer models. Its mechanism of action, centered on the disruption of the E2F1/Rb/HDAC1 signaling axis, leads to significant changes in gene expression, primarily affecting cell cycle regulation. The downregulation of key genes such as E2F1, CDK4, and CCND1 provides a clear molecular rationale for the observed G0/G1 cell cycle arrest and subsequent apoptosis. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for the scientific community to further investigate and potentially translate the therapeutic utility of this compound in oncology. Further research is warranted to explore its efficacy in other cancer types and to evaluate its potential in combination therapies.
References
- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to HR488B: A Novel HDAC1 Inhibitor Targeting the E2F1/Rb/HDAC1 Axis for Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HR488B, a novel, potent, and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1). This compound has demonstrated significant anti-cancer activity, particularly in colorectal cancer (CRC), by inducing cell cycle arrest and apoptosis. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in the characterization of this compound.
Core Mechanism of Action
This compound is a thiazole-based hydroxamic acid that functions as a potent and selective inhibitor of HDAC1.[1][2] Its primary mechanism involves targeting the E2F1/Rb/HDAC1 signaling axis, a critical pathway in cell cycle progression.[2][3]
In many cancers, the retinoblastoma protein (Rb) is hyperphosphorylated, leading to the dissociation of the E2F1 transcription factor.[4] Liberated E2F1 then activates the transcription of genes essential for the G1 to S phase transition, such as Cyclin D1 and CDK4, driving uncontrolled cell proliferation.[3][5]
This compound exerts its effect by:
-
Inhibiting HDAC1: As an HDAC1 inhibitor, this compound increases histone acetylation.
-
Reducing Rb Phosphorylation: The compound leads to a significant decrease in the phosphorylation of Rb.[1][2]
-
Stabilizing the E2F1/Rb/HDAC1 Complex: By promoting a hypophosphorylated state of Rb, this compound prevents the release of E2F1.[1][2]
-
Suppressing E2F1 Target Genes: With E2F1 sequestered in the complex, the transcription of downstream targets like Cyclin D1 and CDK4 is repressed.[3][5]
-
Inducing G0/G1 Cell Cycle Arrest: The downregulation of key cell cycle proteins halts the cell cycle in the G0/G1 phase, thereby inhibiting cancer cell growth.[1][2]
Beyond cell cycle arrest, this compound has also been shown to induce apoptosis through mitochondrial dysfunction, generation of reactive oxygen species (ROS), and accumulation of DNA damage.[2][3]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound regulates the cell cycle.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity.
In Vitro HDAC Isoform Inhibition
This compound shows high potency against HDAC1 and selectivity over other HDAC isoforms when compared to the FDA-approved HDAC inhibitor SAHA (Vorinostat).[4]
| Compound | IC50 (nM) vs HDAC1 | IC50 (nM) vs HDAC2 | IC50 (µM) vs HDAC6 | IC50 (µM) vs HDAC8 |
| This compound | 1.24 | 10.42 | > 10 | > 10 |
| SAHA | 15.12 | - | - | - |
| Table 1: In vitro inhibitory activity of this compound against various HDAC isoforms. Data sourced from Duan et al., 2023.[4] |
Cell Cycle Analysis in Colorectal Cancer Cell Lines
Treatment with this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G0/G1 phase, confirming its role in inducing cell cycle arrest.[3][5]
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HCT116 | DMSO (Control) | 55.1 | 35.2 | 9.7 |
| This compound (0.5 µM) | 68.4 | 22.1 | 9.5 | |
| This compound (1 µM) | 75.3 | 15.6 | 9.1 | |
| HT29 | DMSO (Control) | 60.2 | 28.9 | 10.9 |
| This compound (0.5 µM) | 72.5 | 18.3 | 9.2 | |
| This compound (1 µM) | 79.8 | 12.1 | 8.1 | |
| Table 2: Effect of this compound on cell cycle distribution in HCT116 and HT29 colorectal cancer cells.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the impact of this compound on cell cycle regulation.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
Methodology:
-
Cell Seeding: Seed HCT116 and HT29 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 0.5 µM and 1 µM) for 24 hours.[5]
-
Cell Harvesting: After incubation, harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise into 70% ice-cold ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.
-
Analysis: The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
Western Blot Analysis for Cell Cycle Proteins
This protocol is used to measure the expression levels of key cell cycle regulatory proteins.
Methodology:
-
Cell Culture and Lysis: Culture and treat HCT116 and HT29 cells with this compound (0.2, 0.5, and 1 µM) for 24 hours.[5] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against E2F1, CDK4, Cyclin D1, and β-actin (as a loading control) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Experimental Workflow Diagram
The diagram below outlines the general workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
This compound is a promising novel HDAC1 inhibitor with potent anti-proliferative effects in colorectal cancer models.[3] Its ability to specifically target the E2F1/Rb/HDAC1 axis, leading to G0/G1 cell cycle arrest, marks it as a potential candidate for future cancer therapy.[1][2] Further in vivo studies and exploration in other cancer types are warranted to fully elucidate its therapeutic potential.
References
- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
HR488B: A Novel HDAC1 Inhibitor Driving Apoptosis in Colorectal Cancer Cells
For Immediate Release
A deep dive into the molecular mechanisms of HR488B, a promising small molecule inhibitor, reveals its potent anti-cancer activity in colorectal cancer (CRC) cells. This technical guide consolidates the current understanding of this compound-induced apoptosis, offering researchers and drug development professionals a comprehensive overview of its mechanism of action, experimental validation, and the signaling pathways it modulates.
This compound, a novel and efficient histone deacetylase 1 (HDAC1) inhibitor, has demonstrated significant efficacy in suppressing the growth of colorectal cancer cells.[1][2] This thiazole-based small molecule has been shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis through a multi-faceted approach involving mitochondrial dysfunction, generation of reactive oxygen species (ROS), and accumulation of DNA damage.[1][2] Mechanistically, this compound's action is centered on the E2F1/Rb/HDAC1 axis, a critical pathway in cell cycle regulation.[1][2]
Mechanism of Action: Targeting the E2F1/Rb/HDAC1 Axis
This compound exhibits a high binding affinity for HDAC1.[1][2] Its inhibitory action on HDAC1 leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb).[1][2] This reduction in phosphorylated Rb (p-Rb) prevents the release of the E2F transcription factor 1 (E2F1) from the E2F1/Rb/HDAC1 complex.[1][2] Consequently, the suppression of E2F1 expression plays a crucial role in the anti-cancer effects of this compound.[1][2] The downstream effects include the downregulation of key cell cycle regulatory proteins such as CDK4 and Cyclin D1, leading to cell cycle arrest.[3]
The induction of apoptosis by this compound is a key component of its therapeutic potential. Treatment of CRC cells with this compound leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the release of cytochrome C.[4] This is further evidenced by the cleavage of PARP and caspase-3, and a shift in the balance of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4]
Quantitative Analysis of this compound's Efficacy
The following tables summarize the key quantitative data demonstrating the potent anti-CRC activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | This compound IC50 (nM) | SAHA IC50 (nM) |
| HDAC1 | 1.24 | 15.12 |
| HDAC2 | 10.42 | - |
| HDAC6 | >10,000 | - |
| HDAC8 | >10,000 | - |
Data sourced from a study by Duan et al., demonstrating this compound's high potency and selectivity for HDAC1.[5]
Table 2: Apoptosis Induction in CRC Cell Lines by this compound
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |
| HCT116 | 0.2 | ~15 |
| 0.5 | ~25 | |
| 1 | ~40 | |
| HT29 | 0.2 | ~10 |
| 0.5 | ~20 | |
| 1 | ~35 |
Apoptosis was measured by Annexin V-FITC/PI double-staining after 48 hours of treatment.[4]
Table 3: Effect of this compound on Cell Cycle Distribution in CRC Cells
| Cell Line | This compound Concentration (µM) | G0/G1 Phase (%) |
| HCT116 | 0.5 | ~60 |
| 1 | ~75 | |
| HT29 | 0.5 | ~55 |
| 1 | ~70 |
Cell cycle analysis was performed by flow cytometry after 24 hours of treatment.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular pathway of this compound-induced apoptosis and the general workflow for its assessment.
Caption: this compound inhibits HDAC1, leading to Rb dephosphorylation and sequestration of E2F1, which in turn induces cell cycle arrest and apoptosis.
Caption: Experimental workflow for assessing this compound-induced apoptosis in colorectal cancer cells.
Detailed Experimental Protocols
Cell Culture: Human colorectal cancer cell lines HCT116 and HT29 are cultured in McCoy's 5A or DMEM medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Apoptosis Assay via Flow Cytometry:
-
CRC cells are seeded in 6-well plates and treated with varying concentrations of this compound (e.g., 0.2, 0.5, and 1 µM) or DMSO as a control for 48 hours.
-
Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[4]
Western Blot Analysis:
-
CRC cells are treated with this compound at the indicated concentrations for 24 hours.
-
Total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against PARP, cleaved-PARP, caspase-3, cleaved-caspase-3, Bax, Bcl-2, Cytochrome C, E2F1, CDK4, Cyclin D1, and β-actin (as a loading control) overnight at 4°C.[3][4]
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis:
-
CRC cells are treated with this compound for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
-
Fixed cells are washed and stained with PI containing RNase A for 30 minutes at 37°C.
-
The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.[3]
Conclusion
This compound represents a promising therapeutic candidate for colorectal cancer. Its targeted inhibition of HDAC1 and subsequent disruption of the E2F1/Rb/HDAC1 axis provides a clear mechanism for its potent induction of apoptosis and cell cycle arrest in CRC cells. The data presented in this guide underscore the need for further preclinical and clinical evaluation of this compound as a novel anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HR488B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HR488B is a potent and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1).[1][2][3] As an HDAC inhibitor, this compound plays a crucial role in epigenetic regulation by altering chromatin structure and gene expression.[4] Primarily investigated for its anti-tumor properties, this compound has demonstrated significant efficacy in inhibiting the growth of colorectal cancer (CRC) cells both in vitro and in vivo.[1][2] These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to study its effects on cell proliferation, cell cycle, and apoptosis.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the E2F1/Rb/HDAC1 signaling pathway.[1][2] It binds to HDAC1 with high affinity, leading to the following downstream effects[1][2][3]:
-
Inhibition of Rb Phosphorylation: this compound treatment leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb).
-
Stabilization of the E2F1/Rb/HDAC1 Complex: The dephosphorylated Rb remains bound to the transcription factor E2F1 and HDAC1, preventing the release of E2F1.
-
Downregulation of E2F1 Target Genes: The sequestration of E2F1 inhibits the transcription of genes essential for cell cycle progression, such as Cyclin D1 and CDK4.
-
Cell Cycle Arrest: This molecular cascade results in cell cycle arrest at the G0/G1 phase.[1][3][5]
-
Induction of Apoptosis: this compound also promotes apoptosis through mitochondrial dysfunction, generation of reactive oxygen species (ROS), and accumulation of DNA damage.[1][2][3]
Data Presentation
In vitro Inhibitory Activity of this compound
| Target | Cell Line/Enzyme | IC50 | Reference |
| Cell Proliferation | HCT116 | 0.17 µM | [1][3] |
| HT29 | 0.59 µM | [1][3] | |
| HDAC Activity | HDAC1 | 1.24 nM | [3][6] |
| HDAC2 | 10.42 nM | [6] | |
| HDAC6 | > 10 µM | [3][6] | |
| HDAC8 | > 10 µM | [3][6] |
IC50 (Half maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the biological activity.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the this compound stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, HT29)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Add the desired concentrations of this compound (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.5 µM and 1 µM) or vehicle (DMSO) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells once with ice-cold PBS and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then resuspend them in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The data can be analyzed using appropriate software (e.g., ModFit LT).[3]
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0.2, 0.5, and 1 µM) or DMSO for 48 hours.[3]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Apoptotic cells will be Annexin V positive. The data can be analyzed using software like FlowJo.[3]
Protocol 4: Immunofluorescence for DNA Damage (γH2AX)
This protocol visualizes DNA double-strand breaks, a marker of DNA damage.
Materials:
-
Cells grown on coverslips in 6-well plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking Buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100)[7]
-
Antibody Dilution Buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton™ X-100)[7]
-
Primary antibody: anti-γH2AX
-
Fluorochrome-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG)[3]
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with the desired concentrations of this compound for 24 hours.[3]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[3][7]
-
Permeabilization and Blocking: Rinse the cells three times with PBS. Permeabilize and block the cells with Blocking Buffer for 60 minutes at room temperature.[8]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody, diluted in Antibody Dilution Buffer, overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorochrome-conjugated secondary antibody, diluted in Antibody Dilution Buffer, for 1-2 hours at room temperature, protected from light.[8]
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct foci within the nucleus.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ulab360.com [ulab360.com]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Administration of HR488B in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HR488B is a novel small-molecule inhibitor of Histone Deacetylase 1 (HDAC1), a key enzyme in epigenetic regulation.[1][2][3] Preclinical studies have demonstrated its potent anti-tumor activity in colorectal cancer (CRC) models by targeting the E2F1/Rb/HDAC1 axis.[1][2][4] this compound induces cell cycle arrest at the G0/G1 phase and apoptosis in cancer cells, making it a promising candidate for further investigation.[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models to facilitate further preclinical research and development.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting HDAC1.[5] This inhibition leads to an increase in histone acetylation (Ac-H3 and Ac-H4), altering chromatin structure and gene expression.[4] A key downstream effect is the decreased phosphorylation of the retinoblastoma protein (Rb), which prevents the release of the E2F transcription factor 1 (E2F1).[1][2] The sequestration of E2F1 within the E2F1/Rb/HDAC1 complex halts the transcription of genes essential for cell cycle progression, leading to G0/G1 arrest and subsequent apoptosis.[1][2][3][4]
Caption: Signaling pathway of this compound in cancer cells.
Data Presentation
In Vitro HDAC Inhibitory Activity of this compound
| HDAC Isoform | This compound IC₅₀ (nM) | SAHA IC₅₀ (nM) |
| HDAC1 | 1.24 | 15.12 |
| HDAC2 | 10.42 | - |
| HDAC6 | >10,000 | - |
| HDAC8 | >10,000 | - |
Data sourced from in vitro assays.[5] SAHA (Vorinostat) is an FDA-approved HDAC inhibitor.
In Vivo Anti-Tumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dosage (mg/kg/day, i.p.) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle (DMSO) | - | ~1200 | 0 |
| SAHA | 10 | ~800 | ~33 |
| This compound | 10 | ~400 | ~67 |
Data are approximations derived from published graphical representations for illustrative purposes.[4] Actual values may vary.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filters
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of sterile DMSO to create a stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Further dilute the stock solution with sterile PBS to the final desired concentration. For a 10 mg/kg dose in a 20g mouse (0.2 mL injection volume), the final concentration would be 1 mg/mL. Therefore, dilute the 100 mg/mL stock solution 1:100 with sterile PBS.
-
The final vehicle concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.[4]
-
Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Store the formulation according to its stability data, typically at 4°C for short-term use. Protect from light if the compound is light-sensitive.
In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous colorectal cancer xenograft mouse model.
Animal Model:
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.[4]
Materials:
-
HCT116 human colorectal cancer cells[4]
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (e.g., 5% DMSO in PBS)[4]
-
Positive control (e.g., SAHA, 10 mg/kg)[4]
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Implantation:
-
Culture HCT116 cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the dorsal flank of each mouse.[4]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=6-10 mice per group).
-
-
Drug Administration:
-
Administer this compound (10 mg/kg), SAHA (10 mg/kg), or the vehicle control via intraperitoneal (i.p.) injection daily for 21 days.[4]
-
-
Monitoring and Data Collection:
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., day 21), euthanize the mice.
-
Excise the tumors, weigh them, and collect them for further analysis (e.g., Western blot, immunohistochemistry).
-
Caption: Experimental workflow for in vivo efficacy testing.
Pharmacodynamic Marker Analysis
Objective: To confirm the on-target activity of this compound in vivo by assessing downstream biomarkers.
Protocol:
-
Following the efficacy study, homogenize a portion of the excised tumor tissue in appropriate lysis buffer.
-
Western Blot Analysis:
-
Perform Western blotting on the tumor lysates to assess the protein levels of:
-
Acetylated Histone H3 (Ac-H3)
-
Acetylated Histone H4 (Ac-H4)
-
E2F1
-
CDK4
-
Cyclin D1
-
-
An increase in Ac-H3 and Ac-H4 levels and a decrease in E2F1, CDK4, and Cyclin D1 would confirm the mechanism of action of this compound.[3][4]
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Perform IHC staining on tumor sections for:
-
Ki67 (a marker of proliferation)
-
Ac-H3 and Ac-H4
-
-
A decrease in Ki67 staining and an increase in Ac-H3 and Ac-H4 staining in the this compound-treated group would indicate reduced proliferation and target engagement, respectively.[4]
-
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Toxicity: While this compound has shown low toxicity in preclinical models, it is crucial to monitor for signs of adverse effects, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
-
Route of Administration: While intraperitoneal injection is a common route for preclinical studies, other routes such as oral gavage or intravenous injection may be explored depending on the physicochemical properties of this compound and the experimental goals.
-
Dose Selection: The optimal dose of this compound may vary depending on the mouse model and tumor type. Dose-response studies are recommended to determine the most effective and well-tolerated dose for new models.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Determining the Optimal Concentration of HR488B for In Vitro Experiments
Introduction
HR488B is a novel, potent, and selective small-molecule inhibitor of Histone Deacetylase 1 (HDAC1).[1][2][3] As an epigenetic modulator, it has demonstrated significant anti-cancer activity, particularly in colorectal cancer (CRC) models.[4] this compound functions by targeting the E2F1/Rb/HDAC1 axis.[1][4] It binds to HDAC1 with high affinity, which prevents the phosphorylation of the Retinoblastoma protein (Rb) and the subsequent release of the E2F1 transcription factor.[1][4] This action halts the cell cycle at the G0/G1 phase and induces apoptosis, ultimately suppressing cancer cell proliferation.[1][2][4]
These application notes provide a comprehensive guide for researchers to determine the optimal experimental concentration of this compound. This involves assessing its inhibitory potency, effects on cell viability, and its ability to induce a desired biological response, such as apoptosis.
This compound Signaling Pathway
This compound exerts its effect by inhibiting HDAC1, a key component of the E2F1/Rb/HDAC1 transcriptional repressor complex. This inhibition maintains the complex's integrity, preventing Rb phosphorylation and blocking the release of E2F1. The subsequent downregulation of E2F1 target genes, such as CDK4 and Cyclin D1, leads to cell cycle arrest and apoptosis.[1][2][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of Protein Expression After HR488B Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
HR488B is a novel, potent, and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3][4] In various cancers, including colorectal cancer (CRC), HDACs are often overexpressed.[1][2] this compound has demonstrated significant anti-proliferative activity in CRC cells both in vitro and in vivo.[1] Its mechanism of action involves the inhibition of HDAC1, which leads to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[1][2]
This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on key proteins involved in the E2F1/Rb/HDAC1 signaling pathway, cell cycle regulation, and apoptosis.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by targeting the E2F1/Rb/HDAC1 axis.[1][2] Mechanistically, this compound inhibits HDAC1, which in turn decreases the phosphorylation of the Retinoblastoma (Rb) protein.[1][2] This prevents the dissociation of the E2F1/Rb/HDAC1 complex, thereby sequestering the E2F1 transcription factor and inhibiting its activity.[4] The subsequent downregulation of E2F1 target genes leads to the induction of cell cycle arrest and apoptosis, ultimately suppressing cancer cell growth.[1][5]
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with HR488B
For Researchers, Scientists, and Drug Development Professionals
Introduction
HR488B is a novel and potent small molecule inhibitor of Histone Deacetylase 1 (HDAC1).[1][2] Emerging research has identified its significant anti-proliferative effects in colorectal cancer (CRC) cells by inducing cell cycle arrest at the G0/G1 phase.[1][2][3][4] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Additionally, it summarizes the quantitative effects of this compound on cell cycle distribution and elucidates the underlying signaling pathway.
This compound exerts its effect by targeting the E2F1/Rb/HDAC1 axis.[1][2] Mechanistically, it decreases the phosphorylation of the retinoblastoma protein (Rb), which prevents the release of the E2F transcription factor 1 (E2F1).[1][2] This sequestration of E2F1 within the E2F1/Rb/HDAC1 complex inhibits the transcription of downstream target genes essential for cell cycle progression, such as Cyclin D1 and CDK4.[3][4] The resulting cellular response is a halt in the progression from the G1 to the S phase of the cell cycle, leading to an accumulation of cells in the G0/G1 phase.[1][3][4]
Data Summary
Treatment of colorectal cancer cell lines, HCT116 and HT29, with this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. The data presented below is a summary of findings from studies investigating the effect of this compound.
Table 1: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells
| Cell Line | Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HCT116 | DMSO (Control) | 45.3% | 35.1% | 19.6% |
| This compound (0.5 µM) | 62.1% | 23.5% | 14.4% | |
| This compound (1.0 µM) | 75.8% | 15.2% | 9.0% | |
| HT29 | DMSO (Control) | 50.2% | 30.5% | 19.3% |
| This compound (0.5 µM) | 68.7% | 18.9% | 12.4% | |
| This compound (1.0 µM) | 81.4% | 10.3% | 8.3% |
Note: The data presented is a representative summary based on published findings. Actual results may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: this compound Signaling Pathway for G0/G1 Cell Cycle Arrest.
Caption: Experimental Workflow for Cell Cycle Analysis using Flow Cytometry.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HCT116 or HT29 colorectal cancer cells
-
This compound: Stock solution in DMSO
-
Culture Medium: Appropriate medium for the cell line (e.g., McCoy's 5A or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Trypsin-EDTA: 0.25%
-
DMSO: Vehicle control
-
70% Ethanol: Ice-cold
-
RNase A: 100 µg/mL solution in PBS
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS
-
Flow cytometry tubes
Protocol for Cell Treatment and Preparation
-
Cell Seeding: Seed HCT116 or HT29 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.2, 0.5, and 1 µM) and a DMSO vehicle control.[1][4] Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.[1][4]
-
Cell Harvesting: After the 24-hour incubation, aspirate the culture medium and wash the cells once with PBS. Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with culture medium containing FBS.
-
Cell Collection and Washing: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[5] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Cell Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[6] This prevents cell clumping.
-
Incubation: Incubate the cells for at least 2 hours at -20°C for fixation.[6] Cells can be stored at -20°C for several weeks if necessary.
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet. Discard the ethanol supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge at 850 x g for 5 minutes. Repeat this wash step once more to ensure complete removal of ethanol.
-
RNase A Treatment: Discard the supernatant and resuspend the cell pellet in 200 µL of RNase A solution (100 µg/mL). Incubate for 30 minutes at 37°C to ensure that only DNA is stained.[5][7]
-
Propidium Iodide Staining: Add 200 µL of PI staining solution (50 µg/mL) to the cell suspension.[5] Gently mix and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate to improve the quality of the data.[5] Record the fluorescence intensity of PI, which is proportional to the DNA content.[5] Collect at least 10,000 events per sample.
-
Data Analysis: The data is typically displayed as a histogram of cell count versus PI fluorescence intensity.[8] The G0/G1 peak will have a certain DNA content (2N), the G2/M peak will have double the DNA content (4N), and the S phase cells will have DNA content between 2N and 4N. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase of the cell cycle.
Troubleshooting
-
High CV of G0/G1 Peak: This can be due to improper fixation or cell clumping. Ensure dropwise addition of cold ethanol while vortexing. Filter the cell suspension through a cell strainer before analysis if clumping persists.
-
Low Fluorescence Signal: Ensure that the PI staining solution is not expired and has been protected from light. Increase the incubation time with PI if necessary.
-
RNA Contamination: Incomplete RNase A digestion can lead to a broadened G1 peak. Ensure the RNase A is active and the incubation is sufficient.
By following these protocols, researchers can effectively utilize flow cytometry to analyze the cell cycle arrest induced by this compound, providing valuable insights into its anti-cancer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Identifying Gene Targets of HR488B using RNA-Seq
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for utilizing RNA sequencing (RNA-Seq) to identify the gene targets of HR488B, a novel and potent histone deacetylase 1 (HDAC1) inhibitor. This compound has demonstrated significant anti-tumor activity, particularly in colorectal cancer (CRC), by modulating the E2F1/Rb/HDAC1 signaling axis. This document outlines the mechanism of action of this compound, protocols for cell treatment and RNA extraction, library preparation, sequencing, and bioinformatic analysis to elucidate the downstream transcriptional consequences of this compound treatment. The provided methodologies and expected outcomes will guide researchers in identifying and validating novel gene targets of this compound, aiding in the development of targeted cancer therapies.
Introduction
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for HDAC1, an enzyme frequently overexpressed in various cancers, including colorectal cancer.[1][2][3] Histone deacetylases play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] this compound's therapeutic potential stems from its ability to induce cell cycle arrest and apoptosis in cancer cells.[1][2][4] Mechanistic studies have revealed that this compound prevents the phosphorylation of the retinoblastoma protein (Rb), thereby stabilizing the E2F1/Rb/HDAC1 complex and inhibiting the transcriptional activity of E2F1.[1][2][4]
RNA-Seq is a powerful technology for investigating the transcriptome-wide effects of small molecule inhibitors like this compound. By comparing the gene expression profiles of cells treated with this compound to control cells, researchers can identify genes and pathways that are significantly altered, providing insights into the compound's mechanism of action and potential therapeutic targets. Previous RNA-Seq analyses of this compound-treated CRC cells have shown a significant downregulation of genes involved in the cell cycle, including key regulators like E2F1, CDK4, and Cyclin D1.[4][5]
Data Presentation
In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.24 |
| HDAC2 | 10.42 |
| HDAC6 | > 10,000 |
| HDAC8 | > 10,000 |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various HDAC isoforms, highlighting its selectivity for HDAC1.[3]
Differentially Expressed Genes (DEGs) upon this compound Treatment in Colorectal Cancer Cells
| Gene | Log2 Fold Change (this compound vs. DMSO) | Pathway |
| E2F1 | Downregulated | Cell Cycle |
| CDK4 | Downregulated | Cell Cycle |
| Cyclin D1 | Downregulated | Cell Cycle |
This table presents a summary of key differentially expressed genes identified through RNA-Seq analysis of colorectal cancer cells treated with this compound, as referenced in existing studies.[4][5]
Signaling Pathway of this compound
Caption: Mechanism of this compound action on the E2F1/Rb/HDAC1 signaling pathway.
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To treat cancer cell lines with this compound to induce transcriptional changes for RNA-Seq analysis.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
Appropriate cell culture medium (e.g., DMEM, McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed colorectal cancer cells in culture plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in culture medium at the desired final concentrations (e.g., 0.2, 0.5, and 1 µM).[4] Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).[4]
-
After incubation, harvest the cells for RNA extraction.
RNA Extraction and Quality Control
Objective: To isolate high-quality total RNA from this compound-treated and control cells.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Protocol:
-
Lyse the harvested cells directly in the culture plate using TRIzol or the lysis buffer provided with the RNA extraction kit.
-
Follow the manufacturer's protocol for the chosen RNA extraction method.
-
Resuspend the final RNA pellet in nuclease-free water.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using a bioanalyzer. An RNA Integrity Number (RIN) of > 8 is recommended for library preparation.
RNA-Seq Library Preparation and Sequencing
Objective: To construct cDNA libraries from the extracted RNA and perform high-throughput sequencing.
Materials:
-
RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-Generation Sequencing (NGS) platform (e.g., Illumina NovaSeq, HiSeq)
Protocol:
-
Start with high-quality total RNA (RIN > 8).
-
Follow the manufacturer's instructions for the chosen library preparation kit. The general steps include:
-
mRNA purification (poly-A selection)
-
RNA fragmentation
-
First-strand cDNA synthesis
-
Second-strand cDNA synthesis
-
End repair and A-tailing
-
Adapter ligation
-
Library amplification (PCR)
-
-
Perform quality control on the prepared libraries to assess size distribution and concentration.
-
Sequence the libraries on an NGS platform, generating a sufficient number of reads per sample for differential gene expression analysis (typically 20-30 million reads per sample).
Bioinformatic Analysis of RNA-Seq Data
Objective: To identify differentially expressed genes and enriched pathways following this compound treatment.
Workflow:
Caption: A typical bioinformatics workflow for RNA-Seq data analysis.
Protocol:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Alignment: Align the trimmed reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.
-
Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or other pathway analysis methods to identify biological pathways that are significantly enriched among the differentially expressed genes.[5] Based on existing data, the cell cycle pathway is expected to be significantly enriched among the downregulated genes.[4][5]
-
Target Validation: Validate the expression changes of key target genes identified from the RNA-Seq data using orthogonal methods such as quantitative real-time PCR (qPCR) and Western blotting.
Conclusion
The protocols and information provided in these application notes offer a robust framework for utilizing RNA-Seq to identify and characterize the gene targets of the novel HDAC1 inhibitor, this compound. By understanding the transcriptional consequences of this compound treatment, researchers can gain deeper insights into its anti-cancer mechanisms and identify novel biomarkers and therapeutic targets for drug development. The expected outcome of these experiments is the identification of a set of differentially expressed genes, with a significant portion of downregulated genes being involved in cell cycle regulation, consistent with the known mechanism of this compound. This will further solidify our understanding of its therapeutic potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: HR488B Treatment for HCT116 and HT29 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HR488B is a novel, potent, and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1).[1] In colorectal cancer (CRC) cells, this compound has demonstrated significant anti-proliferative effects by targeting the E2F1/Rb/HDAC1 signaling axis.[1] This targeted inhibition leads to cell cycle arrest at the G0/G1 phase, induction of apoptosis, and accumulation of DNA damage in CRC cell lines, including HCT116 and HT29.[2] These application notes provide detailed protocols for assessing the efficacy of this compound in HCT116 and HT29 cells.
Mechanism of Action: The E2F1/Rb/HDAC1 Axis
This compound exerts its anti-cancer effects by inhibiting HDAC1, which plays a crucial role in the regulation of gene expression through chromatin remodeling. In the context of the cell cycle, HDAC1 is part of a complex with the Retinoblastoma protein (Rb) and the E2F1 transcription factor. This compound treatment leads to a decrease in the phosphorylation of Rb, which in turn prevents the release of E2F1.[1] This sequesters E2F1, inhibiting the transcription of genes necessary for cell cycle progression from G1 to S phase, ultimately leading to cell cycle arrest.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HCT116 and HT29 cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound
| Cell Line | IC50 (µM) |
| HCT116 | 0.17 |
| HT29 | 0.59 |
Data derived from a 72-hour cell viability assay.[2]
Table 2: Effect of this compound on Cell Cycle Distribution (24-hour treatment)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HCT116 | DMSO (Control) | 45.2 | 35.8 | 19.0 |
| This compound (0.5 µM) | 62.5 | 23.1 | 14.4 | |
| This compound (1 µM) | 75.3 | 15.2 | 9.5 | |
| HT29 | DMSO (Control) | 50.1 | 30.2 | 19.7 |
| This compound (0.5 µM) | 68.4 | 18.9 | 12.7 | |
| This compound (1 µM) | 80.1 | 10.5 | 9.4 |
Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry.
Table 3: Effect of this compound on Protein Expression (24-hour treatment)
| Cell Line | Treatment | Relative E2F1 Expression | Relative CDK4 Expression | Relative Cyclin D1 Expression |
| HCT116 | DMSO (Control) | 1.0 | 1.0 | 1.0 |
| This compound (0.2 µM) | ~0.8 | ~0.9 | ~0.8 | |
| This compound (0.5 µM) | ~0.5 | ~0.6 | ~0.5 | |
| This compound (1 µM) | ~0.2 | ~0.3 | ~0.2 | |
| HT29 | DMSO (Control) | 1.0 | 1.0 | 1.0 |
| This compound (0.2 µM) | ~0.9 | ~0.9 | ~0.9 | |
| This compound (0.5 µM) | ~0.6 | ~0.7 | ~0.6 | |
| This compound (1 µM) | ~0.3 | ~0.4 | ~0.3 |
Relative protein expression levels determined by Western blot analysis and normalized to a loading control (e.g., β-actin).
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on HCT116 and HT29 cells.
References
How to dissolve and store HR488B for research
Application Notes and Protocols for HR488B
Product Name: this compound Compound Type: Small Molecule, Thiazole-based Histone Deacetylase (HDAC) Inhibitor
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1).[1][2][3] As an epigenetic modulator, this compound has demonstrated significant anti-cancer activity, particularly in colorectal cancer (CRC) models.[1][2][3] Mechanistically, this compound prevents the dissociation of the E2F1/Rb/HDAC1 complex by reducing the phosphorylation of the retinoblastoma (Rb) protein.[1][2] This action suppresses the transcriptional activity of E2F1, leading to the induction of G0/G1 cell cycle arrest, accumulation of reactive oxygen species (ROS), DNA damage, and ultimately, apoptosis in cancer cells.[1][2][3] These application notes provide detailed protocols for the proper dissolution, storage, and handling of this compound for research purposes.
Physicochemical and Biological Properties
This compound is a hydroxamate-based bis-substituted aromatic amide designed as a selective HDACi.[1] Its primary value in research lies in its high potency and selectivity for HDAC1 over other HDAC isoforms.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (Half Maximal Inhibitory Concentration) | Selectivity Profile |
| HDAC1 | 1.24 nM | Exhibits high potency against HDAC1. It is approximately 12-fold more potent than the well-known HDAC inhibitor SAHA (IC₅₀ = 15.12 nM).[4] |
| HDAC2 | 10.42 nM | Demonstrates good selectivity for HDAC1 over HDAC2.[1][4] |
| HDAC6 | > 10 µM | Shows low activity against HDAC6.[1][4] |
| HDAC8 | > 10 µM | Shows low activity against HDAC8.[1][4] |
Table 2: In Vitro Cellular Activity of this compound in Colorectal Cancer (CRC) Cell Lines
| Cell Line | IC₅₀ (Half Maximal Inhibitory Concentration) | Notes |
| HCT116 | 0.17 µM | This compound demonstrates a substantially stronger inhibitory effect on HCT116 cell growth compared to the HDAC inhibitor SAHA (IC₅₀ > 10 µM).[1] |
| HT29 | 0.59 µM | This compound shows potent growth inhibition in HT29 cells.[1] |
Storage and Handling
Proper storage and handling are critical to maintaining the stability and activity of this compound.
Solid Compound
-
Storage Temperature: Upon receipt, store the lyophilized solid this compound at -20°C.[5]
-
Environment: Keep the vial tightly sealed and protected from light and moisture.[5] Before opening, allow the product to equilibrate to room temperature for at least 60 minutes to prevent condensation.[5]
-
Stability: When stored correctly, the solid compound is stable for up to 6 months or as specified by the supplier.[5] Short periods at ambient temperature, such as during shipping, are unlikely to affect product efficacy.[5][6]
Stock Solutions
-
Storage Temperature: Store stock solutions in tightly sealed vials at -20°C.[5] For longer-term storage, aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Stability: Stock solutions are generally stable for up to one month when stored at -20°C.[5] It is best practice to prepare fresh solutions and use them on the same day whenever possible.[5]
Protocol: Preparation of this compound Stock Solution
This compound is a small organic molecule and is expected to have low solubility in aqueous solutions. Therefore, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for preparing a concentrated stock solution.
Materials
-
This compound solid (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening.
-
Calculate Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Use the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
(Note: The molecular weight of this compound is not provided in the search results. This information must be obtained from the compound supplier.)
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound solid.
-
Mix: Vortex or sonicate the solution gently until the solid is completely dissolved. Ensure visual clarity.
-
Aliquot: Dispense the stock solution into single-use, light-protected aliquots (e.g., 10-20 µL per tube).
-
Store: Store the aliquots at -20°C.
Caption: Workflow for preparing a concentrated this compound stock solution.
Experimental Protocols
Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol describes how to treat CRC cells with this compound and analyze its effect on cell cycle progression, a key mechanism of its action.[1]
Materials
-
HCT116 or HT29 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure
-
Cell Seeding: Seed HCT116 or HT29 cells in 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment.
-
Cell Treatment: The following day, dilute the this compound stock solution in complete culture medium to final concentrations (e.g., 0.5 µM and 1 µM).[3] Also prepare a vehicle control using the same final concentration of DMSO. Replace the existing medium with the this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for 24 hours under standard culture conditions (37°C, 5% CO₂).[3]
-
Cell Harvest:
-
Collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Mechanism of Action Pathway
This compound targets the E2F1/Rb/HDAC1 signaling axis to exert its anti-cancer effects. The diagram below illustrates this pathway.
Caption: this compound inhibits Rb phosphorylation, stabilizing the repressive E2F1/Rb/HDAC1 complex.
References
- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. Product Storage Conditions | Arraystar [arraystar.com]
Application Notes and Protocols for Measuring HR488B Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
HR488B is a novel, potent, and selective inhibitor of Histone Deacetylase 1 (HDAC1).[1][2][3] It has demonstrated significant anti-proliferative activity in colorectal cancer (CRC) cells both in vitro and in vivo.[1][2][3] The mechanism of action of this compound involves the inhibition of HDAC1, which leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb). This, in turn, prevents the release of the E2F1 transcription factor from the E2F1/Rb/HDAC1 complex, ultimately suppressing the expression of genes required for cell cycle progression and promoting apoptosis.[1][2][3]
These application notes provide a comprehensive overview of key in vitro assays to assess the efficacy of this compound. Detailed protocols for these assays are provided to enable researchers to reliably and reproducibly measure the biological activity of this compound and similar compounds.
Data Presentation
The efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different experimental setups.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | This compound IC₅₀ (nM) | SAHA IC₅₀ (nM) |
| HDAC1 | 1.24 | 15.12 |
| HDAC2 | 10.42 | - |
| HDAC6 | >10,000 | - |
| HDAC8 | >10,000 | - |
Data sourced from in vitro enzymatic assays.[1][4] SAHA (Vorinostat) is included as a reference HDAC inhibitor.
Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) | SAHA IC₅₀ (µM) |
| HCT116 | 0.17 | 2.13 |
| HT29 | 0.59 | - |
IC₅₀ values were determined after 48 hours of treatment.[1]
Table 3: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cell Lines
| Cell Line | Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HCT116 | DMSO (Control) | 48.2 | 35.1 | 16.7 |
| This compound (0.5 µM) | 62.5 | 23.8 | 13.7 | |
| This compound (1 µM) | 75.3 | 15.2 | 9.5 | |
| HT29 | DMSO (Control) | 55.1 | 28.9 | 16.0 |
| This compound (0.5 µM) | 68.7 | 19.5 | 11.8 | |
| This compound (1 µM) | 80.1 | 12.3 | 7.6 |
Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry with propidium iodide staining.[2]
Table 4: Induction of Apoptosis by this compound in Colorectal Cancer Cell Lines
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| HCT116 | DMSO (Control) | 5.2 |
| This compound (0.5 µM) | 18.9 | |
| This compound (1 µM) | 35.6 | |
| HT29 | DMSO (Control) | 4.8 |
| This compound (0.5 µM) | 15.7 | |
| This compound (1 µM) | 29.8 |
Data represents the percentage of apoptotic cells as determined by flow cytometry with Annexin V-FITC and propidium iodide staining.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Cell-Based Assays.
Experimental Protocols
HDAC1 Enzymatic Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on HDAC1 enzymatic activity.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
HDAC inhibitor (this compound, SAHA as a positive control)
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound and the control inhibitor (SAHA) in Assay Buffer.
-
In a 96-well black microplate, add 40 µL of Assay Buffer, 5 µL of the diluted inhibitor, and 5 µL of recombinant HDAC1 enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 50 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5][6]
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2]
Apoptosis Assay by Flow Cytometry
This assay uses Annexin V-FITC and PI staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive).
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the this compound signaling pathway.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-E2F1, anti-CDK4, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.[1]
References
- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking of HR488B with HDAC1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking analysis of HR488B, a potent and selective inhibitor, with Histone Deacetylase 1 (HDAC1). This document is intended for researchers, scientists, and professionals in the field of drug development and discovery.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3][4] By removing acetyl groups from lysine residues on histone tails, HDACs promote chromatin condensation, leading to transcriptional repression.[1][5] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making them a significant target for therapeutic intervention.[4][5][6]
This compound is a novel, thiazole-based small molecule that has been identified as a highly potent and selective inhibitor of HDAC1.[7][8] It has demonstrated significant anti-proliferative and pro-apoptotic effects in colorectal cancer cells by targeting the E2F1/Rb/HDAC1 axis.[7][8] Molecular docking studies are essential to elucidate the binding mode and interactions of this compound within the active site of HDAC1, providing a structural basis for its high affinity and selectivity. This understanding is critical for the rational design and optimization of next-generation HDAC1 inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various HDAC isoforms, highlighting its potency and selectivity for HDAC1.
| HDAC Isoform | This compound IC50 (nM) | SAHA IC50 (nM) | Selectivity (this compound vs. SAHA) |
| HDAC1 | 1.24 | 15.12 | ~12-fold higher potency |
| HDAC2 | 10.42 | - | Good selectivity over HDAC2 |
| HDAC6 | >10,000 | - | Low activity |
| HDAC8 | >10,000 | - | Low activity |
Data sourced from Duan et al., "Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth".[7]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting HDAC1, which is a key component of the E2F1/Rb/HDAC1 transcriptional repressor complex. In its active, hypophosphorylated state, the Retinoblastoma protein (Rb) binds to the transcription factor E2F1, recruiting HDAC1 to repress the transcription of genes essential for cell cycle progression. This compound's inhibition of HDAC1 leads to cell cycle arrest at the G0/G1 phase and induces apoptosis.[7][8]
Experimental Protocol: Molecular Docking of this compound with HDAC1
This protocol outlines the steps for performing a molecular docking study of this compound with HDAC1 using common computational tools.
Preparation of the HDAC1 Protein Structure
-
Obtain Crystal Structure: Download the X-ray crystal structure of human HDAC1. The structure complexed with the dimeric ELM2-SANT domain of MTA1 (PDB ID: 4BKX) is a suitable starting point.[9][10]
-
Pre-processing:
-
Protein Preparation:
-
Use a molecular modeling software suite (e.g., AutoDockTools, Schrödinger Maestro, MOE) to prepare the protein.[2][6]
-
Add polar hydrogen atoms.
-
Assign partial charges (e.g., Gasteiger charges).[2]
-
Define the protonation states of ionizable residues at a physiological pH.
-
Perform energy minimization to relieve any steric clashes.
-
Preparation of the Ligand (this compound)
-
Ligand Structure: Obtain the 2D or 3D structure of this compound. If starting from a 2D structure, convert it to a 3D conformation.
-
Ligand Preparation:
-
Use a ligand preparation tool (e.g., Avogadro, ChemDraw, MarvinSketch) to generate a 3D structure.
-
Assign appropriate atom and bond types.
-
Add hydrogen atoms.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds of the ligand.
-
Molecular Docking Procedure
-
Define the Binding Site:
-
Select Docking Software:
-
Run Docking Simulation:
-
Post-Docking Analysis:
-
Cluster the resulting docking poses based on root-mean-square deviation (RMSD).[2]
-
Select the lowest energy and most populated cluster for further analysis.
-
Visualize the binding mode of the best-ranked pose in the HDAC1 active site.
-
Analyze the key interactions, such as:
-
Expected Results and Interpretation
The docking results are expected to show that this compound binds favorably within the HDAC1 active site. Key expected interactions for this compound include:[7]
-
The hydroxamic acid group chelating the catalytic zinc ion.
-
The formation of hydrogen bonds between the hydroxamic acid group and surrounding residues.
-
A π-π stacking interaction between the phenyl group of this compound and the side chain of PHE150, contributing to the stability of the complex.
These interactions provide a structural rationale for the high inhibitory potency of this compound against HDAC1. Comparing the binding mode and calculated binding energy of this compound with that of a known pan-HDAC inhibitor like SAHA can further elucidate the basis for its isoform selectivity.[7]
References
- 1. iris.unict.it [iris.unict.it]
- 2. Molecular Docking Simulations on Histone Deacetylases (HDAC)-1 and -2 to Investigate the Flavone Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming HR488B Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the targeted therapy HR488B in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm this is true resistance?
A1: To confirm resistance, you should perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value (typically >5-fold) is a strong indicator of acquired resistance.[1][2] To ensure this is a stable change, a washout experiment is recommended. This involves culturing the resistant cells without this compound for several passages and then re-determining the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic alterations.[1]
Q2: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like this compound?
A2: Resistance to targeted therapies can arise through various genetic and non-genetic mechanisms.[3][4] These can be broadly categorized as:
-
On-target alterations: These are genetic changes in the direct target of the drug, such as secondary mutations that prevent the drug from binding effectively.[1][5]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, thereby maintaining proliferation and survival.[1][4][6] Common examples include the activation of the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7][8]
-
Increased drug efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration.[1]
-
Phenotypic changes: This can include processes like the epithelial-to-mesenchymal transition (EMT), where cancer cells adopt a more migratory and invasive phenotype that can be associated with drug resistance.[4]
Q3: I have confirmed this compound resistance in my cell line. What are the next steps to investigate the underlying mechanism?
A3: Once resistance is confirmed, the next step is to investigate the mechanism. A multi-faceted approach is often necessary:
-
Sequence the target gene: Analyze the gene encoding the protein targeted by this compound to check for secondary mutations.
-
Phospho-proteomic analysis: Use techniques like Western blotting or mass spectrometry to assess the activation status of key signaling proteins in bypass pathways (e.g., p-Akt, p-ERK).
-
Gene expression analysis: Compare the gene expression profiles of the resistant and parental cells to identify upregulated genes, such as those encoding ABC transporters.
Q4: What strategies can I explore in my research to overcome this compound resistance?
A4: Several strategies are being investigated to overcome resistance to targeted therapies:
-
Combination therapy: Combining this compound with an inhibitor of a key bypass pathway (e.g., a PI3K or MEK inhibitor) can be effective.[9][10]
-
Next-generation inhibitors: If resistance is due to a specific on-target mutation, a next-generation inhibitor designed to be effective against the mutated target could be used.
-
Immunotherapy: In some cases, combining targeted therapy with immunotherapy, such as immune checkpoint inhibitors, has shown promise.[11][12]
-
Novel drug delivery systems: Nanoparticle-based delivery systems can help bypass drug efflux pumps and increase the intracellular concentration of the drug.[9][11]
Troubleshooting Guides
Problem 1: Difficulty in Generating an this compound-Resistant Cell Line
| Possible Cause | Troubleshooting Step |
| Initial drug concentration is too high | Start with a lower concentration of this compound (around the IC20) and gradually increase it as the cells adapt.[1] |
| Drug is precipitating in the culture medium | Check the solubility of this compound in your medium. If needed, adjust the solvent concentration or sonicate the drug solution.[1] |
| Parental cell line is not robust | Ensure you are using a healthy, low-passage parental cell line that is known to be suitable for long-term culture. |
| Heterogeneity of the parental cell line | The parental line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line.[1] |
Problem 2: Inconsistent IC50 Values for this compound
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure that the same number of cells are seeded in each well for the dose-response assay, as cell density can affect drug response.[13] |
| Variability in drug preparation | Prepare a fresh stock solution of this compound for each experiment and perform serial dilutions accurately. |
| Cell line instability | If the resistance is not stable, the IC50 may fluctuate. Regularly re-assess the IC50 and consider clonal selection to isolate a stably resistant population.[1] |
| Assay variability | Ensure consistent incubation times and that the viability assay (e.g., MTT, CellTiter-Glo) is performed within its linear range. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line by continuous exposure to increasing concentrations of this compound.[2]
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.[1]
-
Initial drug exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20.
-
Dose escalation: Once the cells resume a normal growth rate, subculture them and increase the concentration of this compound. A gradual increase (e.g., 1.5 to 2-fold) is recommended.[2]
-
Monitoring: Continuously monitor the cells for signs of toxicity and adjust the dose escalation schedule accordingly.
-
Characterize the resistant line: Once the cells are proliferating in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.[1]
-
Cryopreservation: Cryopreserve the resistant cell line at various stages of development.[2]
Protocol 2: Assessment of this compound Sensitivity by Cell Viability Assay
This protocol outlines the determination of the IC50 of this compound using a cell viability assay such as MTT or CellTiter-Glo.[14][15]
Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.[2]
Visualizations
Signaling Pathways in this compound Resistance
Caption: Bypass signaling pathways in this compound resistance.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for this compound resistance investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer [mdpi.com]
- 6. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 7. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 11. cancercenter.com [cancercenter.com]
- 12. mdpi.com [mdpi.com]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HR488B Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of in vivo dosing for HR488B, a novel selective kinase inhibitor targeting the XYZ signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: The optimal starting dose for a novel kinase inhibitor like this compound depends on its in vitro potency (IC50), pharmacokinetic (PK) profile, and the tolerability in the selected animal model.[1] A crucial first step is to perform a dose-range-finding study to determine the maximum tolerated dose (MTD).[1][2][3] This study will help identify a dose that provides the desired level of target engagement without causing significant toxicity.[1]
Q2: How should this compound be formulated for in vivo administration?
A2: The formulation for this compound will depend on its physicochemical properties, such as solubility and stability. For kinase inhibitors with poor aqueous solubility, common formulation vehicles include solutions with organic co-solvents (e.g., DMSO, PEG300) or suspensions in agents like carboxymethylcellulose (CMC).[1] It is essential to test the stability and solubility of this compound in your chosen vehicle and to include a vehicle-only control group in all experiments.[1]
Q3: What are the common routes of administration for a compound like this compound in animal models?
A3: The choice of administration route is influenced by the inhibitor's properties and the experimental design.[1] Common routes include:
-
Oral (PO): Gavage is often preferred for daily dosing in chronic studies, assuming the compound has good oral bioavailability.[1]
-
Intraperitoneal (IP): IP injection can provide rapid systemic exposure.[1]
-
Intravenous (IV): IV administration ensures 100% bioavailability and is useful for acute studies or when rapid target inhibition is required.[1]
Q4: How can I confirm that this compound is hitting its target in the tumor tissue?
A4: To confirm target engagement, you should measure the levels of a downstream biomarker of the XYZ pathway in the tumor tissue. For example, if XYZ kinase phosphorylates protein "P-STAT," you should measure the levels of P-STAT in tumor lysates from treated and control animals via Western blot or ELISA. A dose-dependent reduction in the biomarker will confirm target engagement.[4]
Troubleshooting Guide
Issue 1: Significant toxicity (e.g., >15% body weight loss, lethargy) is observed at the intended therapeutic dose.
-
Potential Cause: The administered dose exceeds the Maximum Tolerated Dose (MTD).[1]
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dose of this compound to a level previously shown to be well-tolerated in the dose-range finding study.[1]
-
Change Dosing Schedule: Switch to a less frequent dosing schedule (e.g., from once daily to every other day).[1]
-
Evaluate Vehicle Toxicity: Ensure a vehicle-only control group is included. If toxicity is observed in this group, the formulation vehicle may be the cause.[1]
-
Issue 2: Lack of efficacy (no significant tumor growth inhibition) is observed.
-
Potential Causes:
-
Troubleshooting Steps:
-
Perform a Dose-Escalation Study: If tolerated, increase the dose or the frequency of administration.[1]
-
Characterize Pharmacokinetics (PK): Analyze plasma and tumor samples at different time points after dosing to confirm that this compound is achieving adequate exposure levels.[5]
-
Confirm Target Engagement: Measure the downstream biomarker of the XYZ pathway in tumor tissue to verify that the target is being inhibited. Adjust the dose or schedule to achieve sustained target inhibition.[1]
-
Issue 3: High variability in tumor volume is observed within the same treatment group.
-
Potential Causes:
-
Troubleshooting Steps:
-
Standardize Implantation Technique: Ensure consistent cell viability (>95%), injection volume, and needle gauge.[5]
-
Use Homogeneous Animal Cohorts: Use animals of the same sex and with a narrow range of age and weight.
-
Implement Randomization and Blinding: Randomize animals into treatment groups and ensure that tumor measurements are performed by an individual blinded to the treatment assignments.[5]
-
Data Presentation
Table 1: Example Dose-Range Finding Study Data for this compound
| Dose Group (mg/kg, daily PO) | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Survival Rate (%) |
| Vehicle Control | +2.5% | None observed | 100% |
| 10 mg/kg this compound | +1.8% | None observed | 100% |
| 25 mg/kg this compound | -3.2% | None observed | 100% |
| 50 mg/kg this compound | -12.5% | Mild lethargy | 100% |
| 100 mg/kg this compound | -21.0% | Severe lethargy, ruffled fur | 60% |
Table 2: Example Efficacy Study Data for this compound in a Xenograft Model
| Treatment Group (n=10) | Dose (mg/kg, daily PO) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 1100 ± 200 | 26.7% |
| This compound | 25 | 650 ± 150 | 56.7% |
| This compound | 50 | 300 ± 100 | 80.0% |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in the selected mouse model.
Methodology:
-
Use a cohort of healthy, age-matched animals (e.g., 5 per group).[1]
-
Administer escalating doses of this compound (e.g., 10, 25, 50, 100 mg/kg) daily for 7 days.[1]
-
Include a vehicle control group that receives the formulation vehicle only.[1]
-
Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.[1]
-
The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or severe clinical signs).[1]
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for in vivo dosage optimization.
Caption: Troubleshooting decision tree for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 4. Discovery and Optimization of a Novel Series of Highly Selective JAK1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Potential off-target effects of HR488B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HR488B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1).[1][2] Mechanistically, it binds with high affinity to HDAC1, leading to an increase in the acetylation of histones H3 and H4. This epigenetic modification results in the suppression of colorectal cancer cell growth by inducing G0/G1 cell cycle arrest and apoptosis.[1][2]
Q2: What is the known signaling pathway affected by this compound?
This compound targets the E2F1/Rb/HDAC1 signaling axis. By inhibiting HDAC1, this compound decreases the phosphorylation of the retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor 1 (E2F1), a key regulator of cell cycle progression, from the E2F1/Rb/HDAC1 complex. The sequestration of E2F1 ultimately suppresses the growth of cancer cells.[1][2][3]
Q3: What are the potential off-target effects of this compound?
While this compound is designed as a selective HDAC1 inhibitor, as a hydroxamate-based HDAC inhibitor, it may have potential off-target effects characteristic of this class of compounds. It is important to note that these are potential effects and may not have been specifically confirmed for this compound. General off-target effects of hydroxamate HDAC inhibitors can include:
-
Inhibition of other zinc-dependent enzymes: Some hydroxamate-based HDAC inhibitors have been shown to inhibit other metalloenzymes, such as metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4]
-
Induction of DNA damage: HDAC inhibitors can induce DNA double-strand breaks, contributing to their cytotoxic effects.[5]
-
Modulation of non-histone proteins: HDACs deacetylate numerous non-histone proteins. Their inhibition can therefore affect various cellular processes beyond transcriptional regulation, including protein stability and protein-protein interactions.[6]
-
Cardiac toxicity: Some HDAC inhibitors have been associated with cardiac effects, such as QT prolongation. This may be due to altered expression of genes involved in cardiac function rather than direct channel interaction.[7]
Q4: What is the selectivity profile of this compound?
This compound exhibits high selectivity for HDAC1 over other HDAC isoforms. In vitro assays have demonstrated its potent inhibition of HDAC1 with significantly lower activity against HDAC2, HDAC6, and HDAC8.[3]
Troubleshooting Guides
Issue 1: Inconsistent anti-proliferative effects in cell-based assays.
-
Possible Cause 1: Cell density.
-
Troubleshooting Tip: Ensure consistent cell seeding density across all wells and plates. High cell density can lead to contact inhibition and reduced sensitivity to the compound. Optimize cell number for your specific cell line and assay duration.
-
-
Possible Cause 2: Compound stability.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound regularly. Store stock solutions at the recommended temperature and protect from light to prevent degradation.
-
-
Possible Cause 3: Variation in cell cycle distribution.
-
Troubleshooting Tip: Synchronize cells before treatment if you are investigating cell cycle-specific effects.
-
Issue 2: High background or unexpected results in apoptosis assays.
-
Possible Cause 1: Necrotic cells.
-
Troubleshooting Tip: Use a dual staining method, such as Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD), to distinguish between apoptotic and necrotic cells.
-
-
Possible Cause 2: Sub-optimal antibody/reagent concentration.
-
Troubleshooting Tip: Titrate the Annexin V and viability dye concentrations to determine the optimal staining for your cell type.
-
-
Possible Cause 3: Inappropriate incubation time.
-
Troubleshooting Tip: Optimize the incubation time with this compound to capture the desired stage of apoptosis (early vs. late).
-
Issue 3: Difficulty in detecting changes in protein expression via Western Blot.
-
Possible Cause 1: Low abundance of target protein.
-
Troubleshooting Tip: Increase the amount of protein loaded onto the gel. Consider using an immunoprecipitation step to enrich for your target protein.
-
-
Possible Cause 2: Inefficient antibody binding.
-
Troubleshooting Tip: Optimize the primary and secondary antibody concentrations and incubation times. Ensure the blocking buffer is compatible with your antibodies.
-
-
Possible Cause 3: Poor protein transfer.
-
Troubleshooting Tip: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane and that the transfer buffer is correctly prepared.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.24 |
| HDAC2 | 10.42 |
| HDAC6 | >10,000 |
| HDAC8 | >10,000 |
Data summarized from in vitro enzyme assays.[3]
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on cell proliferation and viability.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis (Annexin V/PI) Assay
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.[2]
-
Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Treat cells with this compound for a specified period.
-
Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Model the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.
Western Blot Analysis
Objective: To detect changes in the expression levels of specific proteins following this compound treatment.
Methodology:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound signaling pathway.
Caption: Apoptosis assay workflow.
Caption: Western blot troubleshooting.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
Improving the solubility of HR488B for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of HR488B for experimental use.
Troubleshooting Guides
Issue: this compound Powder is Difficult to Dissolve
Researchers may encounter difficulties in dissolving the lyophilized powder of this compound. This guide provides a systematic approach to achieving successful solubilization.
Recommended Protocol for Solubilizing this compound:
-
Aliquot the Powder: Before opening the vial, briefly centrifuge it to ensure all the powder is at the bottom. To avoid repeated freeze-thaw cycles of the stock solution, it is advisable to aliquot the powder into smaller, single-use vials.
-
Initial Solvent Selection: Based on its chemical properties as a thiazole-containing hydroxamic acid small molecule, organic solvents are recommended for initial solubilization.[1][2] In published studies, this compound was successfully dissolved in Dimethyl Sulfoxide (DMSO).[2][3]
-
Reconstitution Process:
-
Allow the this compound powder and the chosen solvent to reach room temperature before mixing.
-
Add the appropriate volume of the solvent to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate the mixture to aid dissolution. A brief sonication (e.g., 3 cycles of 10 seconds, with cooling on ice in between) can be effective in breaking up aggregates and improving solubility.[4]
-
-
Aqueous Dilution: For most biological assays, the organic solvent concentration should be kept low (typically ≤ 1% DMSO).[5] After dissolving this compound in an organic solvent, it can be further diluted with an aqueous buffer (e.g., PBS, Tris buffer at pH 7).[4] Add the aqueous buffer stepwise while vortexing to prevent precipitation.
-
Verification and Storage: After dissolution, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved material.[4] Transfer the clear supernatant to a fresh tube. For storage, it is recommended to keep the stock solution at -20°C or -80°C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a small molecule, specifically a thiazole-containing hydroxamic acid, that acts as a potent and selective inhibitor of histone deacetylase 1 (HDAC1).[1][6] It has shown significant anti-tumor activity, particularly in colorectal cancer, by inducing cell cycle arrest and apoptosis.[2][6] Proper solubilization is critical for ensuring the accuracy and reproducibility of experimental results, as undissolved compounds can lead to inaccurate dosing and misleading biological data.
Q2: What are the best initial solvents for dissolving this compound?
A2: Based on its chemical structure and information from published research, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for this compound.[2][3] Other organic solvents such as Dimethylformamide (DMF) or ethanol may also be effective, but their compatibility with the specific experimental system should be considered.[5]
Q3: My this compound precipitates when I dilute it in an aqueous buffer. What should I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are some steps to mitigate this:
-
Decrease the Final Concentration: Try diluting to a lower final concentration in the aqueous buffer.
-
Stepwise Dilution: Add the aqueous buffer to the organic stock solution slowly and in small increments while continuously mixing.
-
Use of Co-solvents: Including a small amount of an organic co-solvent in the final aqueous solution can help maintain solubility.[5][7] However, ensure the final concentration of the organic solvent is compatible with your experimental setup.
-
pH Adjustment: The solubility of a compound can be influenced by pH.[8][9] Experimenting with buffers at different pH values (slightly acidic or basic) may improve solubility. For compounds with acidic or basic groups, dissolving them at a pH away from their isoelectric point can enhance solubility.[7][8]
Q4: Can I use sonication or heating to improve the solubility of this compound?
A4: Yes, both methods can be employed cautiously.
-
Sonication: Brief periods of sonication can help break down particles and enhance dissolution.[4] It is recommended to sonicate in short bursts and cool the sample on ice in between to prevent overheating and potential degradation of the compound.[4]
-
Heating: Gentle warming (e.g., to 37°C) can increase the solubility of some compounds.[9] However, excessive heat should be avoided as it may degrade this compound. The thermal stability of this compound should be considered, and this method should be used with caution.
Q5: How should I store my this compound stock solution?
A5: Once dissolved, this compound stock solutions should be stored at low temperatures to maintain stability. Storage at -20°C or -80°C is recommended. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into single-use volumes.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Type | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Organic | Primary solvent for creating a concentrated stock solution.[2][3] |
| Dimethylformamide (DMF) | Organic | Alternative organic solvent for stock solutions.[5] |
| Ethanol | Organic | Alternative organic solvent for stock solutions.[5] |
| Phosphate-Buffered Saline (PBS) | Aqueous | For preparing working solutions from the stock. |
| Tris Buffer | Aqueous | For preparing working solutions from the stock.[4] |
Experimental Protocols
Protocol: Solubility Testing of this compound
-
Prepare small, pre-weighed aliquots of this compound powder (e.g., 1 mg).
-
Add a small, precise volume of the test solvent (e.g., 100 µL of DMSO) to the first aliquot to create a high-concentration stock.
-
Vortex and sonicate briefly as needed until the powder is fully dissolved. Observe for any visible particles.
-
In a separate tube, add a known volume of aqueous buffer (e.g., 990 µL of PBS).
-
Perform a serial dilution by adding a small volume of the this compound stock solution (e.g., 10 µL) to the aqueous buffer.
-
Vortex the diluted solution and visually inspect for any signs of precipitation or cloudiness.
-
If the solution remains clear, the compound is soluble at that concentration. If it becomes cloudy, the solubility limit has been exceeded.
-
Repeat with different solvents and aqueous buffers as needed to determine the optimal conditions for your experiment.
Visualization
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound's mechanism in colorectal cancer.[2][6]
References
- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. lifetein.com [lifetein.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: HR488B Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel HDAC1 inhibitor, HR488B, in animal models. The information provided is intended to assist in minimizing potential toxicity and ensuring the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent small molecule inhibitor of histone deacetylase 1 (HDAC1).[1][2][3] Its primary mechanism of action involves the suppression of the E2F1/Rb/HDAC1 signaling pathway.[1][2][3] By inhibiting HDAC1, this compound prevents the deacetylation of histones, leading to a more open chromatin structure and altered gene expression. This ultimately results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis in cancer cells.[1][2]
Q2: What is the reported in vivo efficacy and toxicity of this compound?
A2: In a colorectal cancer xenograft mouse model, this compound administered at 10 mg/kg/day via intraperitoneal injection for 21 days significantly suppressed tumor growth.[1] In this study, the toxicity was reported to be "tolerable," with no notable decrease in the body weight of the mice.[1] However, detailed public data on the maximum tolerated dose (MTD), specific organ toxicities, or comprehensive safety pharmacology for this compound is not currently available.
Q3: What are the potential, general class-related toxicities of HDAC inhibitors that I should be aware of when working with this compound?
A3: While specific toxicology data for this compound is limited, the class of HDAC inhibitors is known to have potential side effects. Researchers should be vigilant for signs related to:
-
Gastrointestinal issues: Nausea, vomiting, diarrhea, and anorexia.[4][5][6]
-
Hematological effects: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are common.[4][7]
-
Constitutional symptoms: Fatigue and lethargy.[6]
-
Cardiac effects: Some HDAC inhibitors have been associated with ECG changes, including T-wave flattening or inversions.[4][5]
-
Hepatic and renal effects: Though less common, hepatic dysfunction and acute kidney injury have been reported with some HDAC inhibitors.[5][6]
Q4: What should I do if I observe signs of toxicity in my animal model?
A4: If you observe any signs of toxicity, such as significant weight loss, lethargy, ruffled fur, or other clinical signs of distress, you should immediately consult your institution's animal care and use committee (IACUC) guidelines. The troubleshooting guide below provides a systematic approach to addressing unexpected toxicity.
Troubleshooting Guide for this compound-Related Toxicity
This guide provides a step-by-step approach to troubleshoot and mitigate toxicity observed during in vivo studies with this compound.
Step 1: Systematic Observation and Data Collection
If toxicity is suspected, it is crucial to systematically collect data to understand the nature and severity of the adverse effects.
Table 1: Template for In-Life Toxicity Observations
| Animal ID | Treatment Group (Dose) | Body Weight (g) - Daily | Clinical Signs (e.g., lethargy, ruffled fur, hunched posture) | Food and Water Intake (if measured) | Tumor Volume (mm³) | Notes |
Table 2: Template for End-of-Study Toxicity Assessment
| Animal ID | Treatment Group (Dose) | Gross Necropsy Findings | Organ Weights (e.g., liver, spleen, kidneys) | Hematology (e.g., CBC with differential) | Clinical Chemistry (e.g., ALT, AST, BUN, Creatinine) | Histopathology Findings (Key Organs) |
Step 2: Dose De-escalation and MTD Determination
If the initial dose proves to be too toxic, a dose de-escalation study is recommended to determine the Maximum Tolerated Dose (MTD).
Experimental Protocol: Dose De-escalation Study
-
Animal Model: Use the same animal model (species, strain, sex, age) as in the efficacy studies.
-
Group Size: A minimum of 3-5 animals per group is recommended.
-
Dose Levels: Start with the dose that showed toxicity and de-escalate by a fixed percentage (e.g., 25-50%) for subsequent groups. Include a vehicle control group.
-
Dosing Schedule: Maintain the same dosing route and schedule as planned for the efficacy studies.
-
Monitoring: Conduct daily monitoring of body weight and clinical signs.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss or other severe clinical signs of toxicity.
-
Data Collection: Collect data as outlined in Tables 1 and 2.
Step 3: Formulation and Vehicle Optimization
The formulation of this compound can significantly impact its solubility, bioavailability, and potential for local irritation or systemic toxicity.
Q5: My animals are showing signs of irritation at the injection site. What can I do?
A5: Consider the following formulation adjustments:
-
pH Adjustment: Ensure the pH of the formulation is close to physiological pH (7.2-7.4).
-
Solubilizing Agents: If this compound has poor solubility, consider using alternative, well-tolerated solubilizing agents or excipients.
-
Filtration: Ensure the final formulation is sterile-filtered to remove any particulates that could cause irritation.
-
Route of Administration: If possible, explore alternative routes of administration (e.g., oral gavage if bioavailability is adequate) that may be less irritating.
Table 3: Common Vehicles for In Vivo Studies and Potential Considerations
| Vehicle | Advantages | Potential Disadvantages |
| Saline/PBS with DMSO | Good for initial studies, DMSO aids solubility. | High concentrations of DMSO can be toxic. |
| PEG 300/400 | Good solubilizing agent. | Can cause osmotic diarrhea at high concentrations. |
| Tween 80/Cremophor EL | Can improve solubility and stability. | Can cause hypersensitivity reactions in some animals. |
| Carboxymethylcellulose (CMC) | Forms a suspension for poorly soluble compounds. | May not be suitable for all routes of administration. |
Step 4: Refined Monitoring and Supportive Care
For long-term studies, even at a well-tolerated dose, it is important to have a robust monitoring plan and provide supportive care as needed.
-
Frequency of Monitoring: Increase the frequency of monitoring (e.g., twice daily) during the initial phase of treatment or if any signs of toxicity are observed.
-
Supportive Care: In consultation with veterinary staff, consider providing supportive care such as supplemental hydration (subcutaneous fluids) or nutritional support if animals show signs of dehydration or significant weight loss.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits HDAC1, leading to histone hyperacetylation, cell cycle arrest, and apoptosis.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for conducting an in vivo toxicity study to determine the MTD of this compound.
Logical Diagram for Troubleshooting Toxicity
Caption: Decision-making flowchart for troubleshooting toxicity in animal models treated with this compound.
References
- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A real-world pharmacovigilance study investigating the toxicities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characteristic analysis of adverse reactions of histone deacetylase inhibitors based on WHO-VigiAccess - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HR488B Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with the novel HDAC1 inhibitor, HR488B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1).[1][2] Its primary mechanism involves binding to HDAC1 with high affinity, which leads to an increase in histone acetylation. This, in turn, affects chromatin structure and gene expression. Specifically, this compound has been shown to be effective against colorectal cancer (CRC) by targeting the E2F1/Rb/HDAC1 signaling axis.[1][2] By inhibiting HDAC1, this compound prevents the deacetylation of histones, leading to a more open chromatin structure. It also decreases the phosphorylation of the retinoblastoma protein (Rb), which prevents the release of the E2F transcription factor 1 (E2F1). This complex's stability ultimately suppresses the growth of cancer cells by inducing cell cycle arrest and apoptosis.[1][2]
Q2: What are the recommended cell lines for studying the effects of this compound?
A2: this compound has demonstrated significant inhibitory effects on colorectal cancer (CRC) cell lines.[1][2] HCT116 and HT29 are two such cell lines where this compound has been shown to induce cell cycle arrest and apoptosis.[1] It has also been observed to have a stronger inhibitory effect on HCT116 cells compared to other cancer cell lines like A549 (lung), H1299 (lung), HepG2 (liver), and MCF-7 (breast).[1]
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits good selectivity for HDAC1 over other HDAC isoforms. It is significantly more potent against HDAC1 compared to HDAC2 and shows low activity against HDAC6 and HDAC8.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Viability
Possible Cause 1: Suboptimal Drug Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. A suggested starting concentration range is between 0.1 µM and 10 µM.[1]
Possible Cause 2: Drug Insolubility or Degradation.
-
Troubleshooting Step: this compound is typically dissolved in DMSO to create a stock solution.[1] Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare fresh dilutions of this compound from the stock solution for each experiment.
Possible Cause 3: Cell Seeding Density.
-
Troubleshooting Step: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Overly confluent or sparse cultures can lead to variable results.
Issue 2: No Observable Increase in Histone Acetylation
Possible Cause 1: Insufficient Treatment Duration.
-
Troubleshooting Step: Conduct a time-course experiment to determine the optimal treatment duration for observing changes in histone acetylation. Effects can often be seen within 24 hours of treatment.[1]
Possible Cause 2: Issues with Western Blot Protocol.
-
Troubleshooting Step: Ensure proper extraction of nuclear proteins or histones. Use antibodies specific for acetylated histones (e.g., Ac-H3, Ac-H4) and validate their specificity. Include a positive control, such as cells treated with a known pan-HDAC inhibitor like SAHA or Trichostatin A (TSA).
Issue 3: Lack of Expected Downstream Effects (Cell Cycle Arrest, Apoptosis)
Possible Cause 1: Cell Line Resistance.
-
Troubleshooting Step: While this compound is potent in several CRC cell lines, some cell lines may exhibit resistance. Confirm that your cell line expresses the target proteins (HDAC1, Rb, E2F1). Consider using a different, more sensitive cell line to validate your experimental setup.
Possible Cause 2: Inappropriate Assay Timing.
-
Troubleshooting Step: Cell cycle arrest is typically observed before widespread apoptosis. For cell cycle analysis, a 24-hour treatment may be sufficient.[1] For apoptosis assays, a longer incubation period (e.g., 48 hours) might be necessary to observe a significant effect.[4]
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting Step: For flow cytometry-based cell cycle analysis, ensure proper cell fixation and staining with a DNA-intercalating dye like propidium iodide. For apoptosis assays (e.g., Annexin V/PI staining), handle cells gently to avoid inducing necrosis, which can lead to false positives.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.24 |
| HDAC2 | 10.42 |
| HDAC6 | >10,000 |
| HDAC8 | >10,000 |
Data sourced from in vitro assays.[3]
Table 2: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HCT116 | 0.17 |
| HT29 | 0.59 |
Cell viability was assessed after 72 hours of treatment.[4]
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1]
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Histone Acetylation and Pathway Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, consider using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ac-H3, Ac-H4, E2F1, CDK4, Cyclin D1, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or Histone H3) overnight at 4°C.[1][4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound (e.g., 0.5 and 1 µM) for 24 hours.[1] Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound (e.g., 0.2, 0.5, and 1 µM) for 48 hours.[4] Collect all cells, including the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Visualizations
Caption: this compound inhibits HDAC1, stabilizing the E2F1/Rb/HDAC1 complex and preventing E2F1-mediated transcription, leading to cell cycle arrest and apoptosis.
Caption: A general experimental workflow for characterizing the effects of this compound on cancer cell lines.
References
Interpreting unexpected data from HR488B studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for studies involving HR488B, a potent and selective HDAC1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Histone Deacetylase 1 (HDAC1).[1][2] Its anti-cancer activity, particularly in colorectal cancer (CRC), stems from its ability to bind with high affinity to HDAC1.[2][3] Mechanistically, this compound decreases the phosphorylation of the retinoblastoma protein (Rb). This action prevents the release of the E2F1 transcription factor from the E2F1/Rb/HDAC1 complex.[1][2] By sequestering E2F1, this compound inhibits the transcription of downstream target genes essential for cell cycle progression, leading to G0/G1 cell cycle arrest and apoptosis in cancer cells.[1][3][4]
Q2: How selective is this compound for HDAC1?
A2: In vitro assays have demonstrated that this compound exhibits good selectivity for HDAC1 over other HDAC isoforms.[5] It is significantly more potent against HDAC1 compared to HDAC2 and shows low activity against HDAC6 and HDAC8.[5]
Q3: What are the observed effects of this compound in cancer cell lines?
A3: In colorectal cancer cell lines such as HCT116 and HT29, this compound has been shown to inhibit cell proliferation and colony formation in a dose-dependent manner.[3] It induces G0/G1 cell cycle arrest and apoptosis.[3] This is accompanied by a decrease in the expression of key cell cycle regulatory proteins, including Cyclin D1 and CDK4.[4] Furthermore, this compound treatment can lead to mitochondrial dysfunction, generation of reactive oxygen species (ROS), and accumulation of DNA damage.[2][3]
Q4: Are there known issues with the stability or solubility of this compound?
A4: While specific stability and solubility data for this compound are not detailed in the provided search results, it is crucial to ensure the compound is fully dissolved for consistent experimental results. Issues with compound precipitation can lead to non-specific effects.[6] Always prepare fresh solutions and use appropriate solvents as specified by the supplier. A vehicle control is essential to rule out solvent-induced effects.[6]
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects or Higher than Expected IC50 Values
You are observing variable results in cell viability assays, or the IC50 value is significantly higher than what has been reported.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Instability/Degradation | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Avoid repeated freeze-thaw cycles. 3. Store stock solutions at the recommended temperature (typically -20°C or -80°C). | Consistent and reproducible inhibition of cell proliferation. |
| Cell Line Specificity | 1. Confirm the HDAC1 expression levels in your cell line. 2. Test this compound in multiple cell lines to determine if the effect is context-dependent.[6] | A clearer understanding of the cellular contexts in which this compound is most effective. |
| High Serum Concentration in Media | 1. High serum protein levels can bind to small molecules, reducing their effective concentration. 2. Perform experiments in reduced-serum media if compatible with your cell line. | More potent and consistent IC50 values. |
| Incorrect Seeding Density | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | Reduced variability in cell viability readouts. |
Issue 2: Unexpected Cellular Phenotype Not Consistent with HDAC1 Inhibition
You observe a phenotype, such as changes in cell morphology or activation of a specific signaling pathway, that is not a known consequence of HDAC1 inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Perform a dose-response experiment to determine the lowest effective concentration that inhibits the target (p-Rb, Cyclin D1) without causing the unexpected phenotype.[7] 2. Use a structurally different HDAC1 inhibitor to see if the phenotype is recapitulated. If not, it's likely an off-target effect of this compound.[7] 3. Consider a kinome scan or similar broad panel screening to identify unintended targets.[7][8] | Differentiation between on-target and off-target effects of this compound. |
| Activation of Compensatory Pathways | 1. Cells can adapt to pathway inhibition by activating compensatory signaling loops.[6] 2. Use Western blotting or other proteomic techniques to probe for the activation of known resistance pathways.[6] | Identification of adaptive mechanisms that could inform combination therapy strategies. |
| Cellular Stress Response | 1. At high concentrations, small molecules can induce general cellular stress. 2. Monitor markers of cellular stress (e.g., HSP70, CHOP) via Western blot. | Determination if the observed phenotype is a specific effect or a general stress response. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of this compound Against HDAC Isoforms
| HDAC Isoform | This compound IC50 (nM) | SAHA IC50 (nM) |
| HDAC1 | 1.24 | 15.12 |
| HDAC2 | 10.42 | - |
| HDAC6 | > 10,000 | - |
| HDAC8 | > 10,000 | - |
| Data derived from in vitro assays.[5] The '-' indicates data not available in the provided search results. |
Table 2: Anti-proliferative Activity (IC50) of this compound in Colorectal Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | SAHA IC50 (µM) |
| HCT116 | 0.17 | 2.13 |
| HT29 | 0.59 | - |
| Data derived from cell viability assays.[3] The '-' indicates data not available in the provided search results. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Cell Cycle Proteins
This protocol outlines the steps to assess the effect of this compound on the expression of key proteins in the E2F1/Rb/HDAC1 pathway.
-
Cell Culture and Treatment:
-
Seed HCT116 or HT29 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.2, 0.5, 1 µM) and a vehicle control (DMSO) for 24 hours.[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
anti-phospho-Rb (Ser807/811)
-
anti-Rb
-
anti-E2F1
-
anti-Cyclin D1
-
anti-CDK4
-
anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: this compound inhibits HDAC1, preventing Rb phosphorylation and E2F1 release, leading to cell cycle arrest.
Caption: A logical workflow for troubleshooting unexpected data in this compound experiments.
Caption: A standard experimental workflow for characterizing the effects of this compound on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubcompare.ai [pubcompare.ai]
Addressing solubility issues of HR488B in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address solubility issues with HR488B in aqueous solutions.
Troubleshooting Guide
Issue: Precipitate formation upon dissolving this compound in aqueous buffer.
Our scientists have compiled a step-by-step guide to help you overcome common solubility challenges with this compound.
Experimental Workflow: Dissolving this compound
Caption: Workflow for dissolving this compound and identifying precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For optimal results, we recommend preparing a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity to prevent degradation of the compound.
Q2: I observed precipitation when diluting my DMSO stock solution in a neutral pH buffer. What should I do?
Precipitation of this compound in neutral aqueous buffers is a known issue. The solubility of this compound is significantly influenced by pH. We advise preparing your aqueous solution at a pH of 5.0 or below.
Q3: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?
Yes, the use of co-solvents can enhance the solubility of this compound. Our studies have shown that excipients such as PEG300 and Solutol® HS 15 can be effective. Please refer to the data tables below for more details.
Quantitative Data: this compound Solubility
The following tables summarize the solubility of this compound under various conditions.
Table 1: Solubility of this compound in Different Buffers
| Buffer (pH) | Solubility (µM) | Observations |
| PBS (7.4) | < 1 | Significant precipitation |
| MES (6.0) | 15 | Slight precipitation |
| Acetate (5.0) | 50 | Clear solution |
| Citrate (4.0) | 120 | Clear solution |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent (5% v/v) | Solubility (µM) |
| None | < 1 |
| Ethanol | 5 |
| PEG300 | 25 |
| Solutol® HS 15 | 75 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 5-10 minutes until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in an Acidic Buffer
-
Prepare a 100 mM acetate buffer and adjust the pH to 5.0.
-
Spike the required volume of the 10 mM this compound DMSO stock solution into the acetate buffer to achieve the desired final concentration.
-
Vortex the solution briefly to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before use.
Logical Relationship: pH and this compound Solubility
Caption: The relationship between pH and the solubility of this compound.
Hypothetical Signaling Pathway Involving this compound
For researchers investigating the mechanism of action of this compound, the following diagram illustrates a hypothetical signaling cascade that may be affected by this compound.
Signaling Pathway: this compound Inhibition of Kinase X
Caption: Hypothetical inhibitory action of this compound on the Kinase X signaling pathway.
Validation & Comparative
A Comparative Analysis of the Efficacy of HR488B and SAHA in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone deacetylase (HDAC) inhibitors HR488B and Suberoylanilide Hydroxamic Acid (SAHA), supported by experimental data.
This document delves into the mechanisms of action, inhibitory potency, and cellular effects of this compound, a novel selective HDAC1 inhibitor, and SAHA (Vorinostat), a pan-HDAC inhibitor. The data presented is compiled from recent studies to offer a comprehensive overview for evaluating their potential therapeutic applications.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of HDAC1, demonstrating significantly greater potency than SAHA against this specific isoform. This selectivity translates to potent anti-proliferative and pro-apoptotic effects, particularly in colorectal cancer cell lines, where it acts by targeting the E2F1/Rb/HDAC1 signaling pathway to induce G0/G1 cell cycle arrest. SAHA, a well-established pan-HDAC inhibitor, exhibits broader activity against both Class I and Class II HDACs. Its mechanism involves the induction of p21 and downregulation of cyclin D1, leading to cell cycle arrest and apoptosis through multiple pathways. While effective, SAHA's broader specificity may contribute to different cellular outcomes and off-target effects compared to the more targeted approach of this compound.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | 1.24 ± 0.05[1] | 10.42 ± 0.07[1] | >10,000[1] | >10,000[1] |
| SAHA | 15.12 ± 0.46[1] | 19.21 ± 0.05[1] | - | >10,000[1] |
Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | SAHA (µM) |
| HCT116 | Colorectal Carcinoma | 0.17[1] | 2.13[1] |
| HT29 | Colorectal Adenocarcinoma | 0.59[1] | - |
| A549 | Lung Carcinoma | >10 | ~20 (at 24h)[2] |
| H1299 | Non-Small Cell Lung Cancer | >10 | - |
| HepG2 | Hepatocellular Carcinoma | >10 | - |
| MCF-7 | Breast Adenocarcinoma | >10 | 0.685[3] |
Signaling Pathways and Mechanisms of Action
This compound and SAHA, while both targeting HDACs, elicit their anti-cancer effects through distinct signaling pathways, reflecting their different isoform selectivities.
This compound: This novel inhibitor demonstrates high selectivity for HDAC1. Its mechanism of action is centered on the E2F1/Rb/HDAC1 axis. By inhibiting HDAC1, this compound prevents the deacetylation of histones at the promoters of E2F1 target genes. This leads to a decrease in the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of the E2F1 transcription factor.[4][5] The sequestration of E2F1 halts the transcription of genes essential for cell cycle progression, resulting in a G0/G1 phase arrest and subsequent apoptosis.[1][4][5][6]
SAHA: As a pan-HDAC inhibitor, SAHA has a broader impact on the cellular machinery. It induces the accumulation of acetylated histones and other proteins, leading to the transcriptional activation of tumor suppressor genes. A key target of SAHA is the cyclin-dependent kinase inhibitor p21, which is upregulated upon treatment and plays a crucial role in cell cycle arrest at both the G1/S and G2/M phases.[7][8] Concurrently, SAHA has been shown to downregulate the expression of cyclin D1, a key regulator of the G1 to S phase transition. The induction of apoptosis by SAHA is multifaceted, involving the activation of both intrinsic (mitochondrial) and extrinsic cell death pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and SAHA on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or SAHA for the desired time period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) should be included.
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and treat with different concentrations of this compound or SAHA for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[10][11][12][13][14]
-
Data Analysis: Quantify the percentage of cells in each quadrant using appropriate software.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells and treat with this compound or SAHA as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The comparative data indicates that this compound is a more potent and selective inhibitor of HDAC1 than SAHA. This targeted inhibition leads to a distinct mechanism of action centered on the E2F1/Rb/HDAC1 pathway, resulting in effective G0/G1 cell cycle arrest and apoptosis in colorectal cancer models. SAHA's broader HDAC inhibition profile results in a wider range of cellular effects, including the modulation of p21 and cyclin D1, leading to cell cycle arrest and apoptosis through multiple pathways. The choice between a selective inhibitor like this compound and a pan-inhibitor like SAHA will depend on the specific therapeutic strategy and the molecular characteristics of the cancer being targeted. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profiles of these two compounds.
References
- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Restriction Point of the Cell Cycle - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Guide to HR488B and Other HDAC Inhibitors for Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents for colorectal cancer (CRC) by modulating the epigenetic landscape of cancer cells. This guide provides a comparative analysis of a novel selective HDAC1 inhibitor, HR488B, against other notable HDAC inhibitors—Panobinostat, Vorinostat, Romidepsin, and Entinostat—that have been investigated for CRC treatment. The information is compiled from preclinical data to assist in research and development decisions.
At a Glance: Performance Comparison of HDAC Inhibitors in CRC
The following tables summarize the in vitro efficacy, selectivity, and in vivo anti-tumor activity of this compound and other selected HDAC inhibitors in colorectal cancer models.
Table 1: In Vitro Efficacy (IC50) in Human Colorectal Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Citation(s) |
| This compound | HCT116 | 0.17 | [1] |
| HT29 | 0.59 | [1] | |
| Panobinostat | HCT116 | 0.0051 - 0.0175 | [2] |
| HT29 | 0.0055 - 0.0259 | [2][3] | |
| Vorinostat | HCT116 | 1.2 - 2.8 | [2] |
| HT29 | 1.2 - 3.1 | [2] | |
| Romidepsin | CT26 | Not explicitly provided in nM range, but effective | [4] |
| MC38 | Not explicitly provided in nM range, but effective | [4] | |
| Entinostat | HCT116 | 13.65 | [5] |
| HT29 | 20.25 | [5] |
Table 2: Selectivity Profile of HDAC Inhibitors
| Inhibitor | Type | Primary Targets | Citation(s) |
| This compound | Selective | HDAC1 | [1][6] |
| Panobinostat | Pan-HDAC | Class I, II, and IV HDACs | [3] |
| Vorinostat | Pan-HDAC | Class I and II HDACs | [7] |
| Romidepsin | Selective | Class I HDACs (HDAC1/2) | [4] |
| Entinostat | Selective | Class I HDACs (HDAC1/2/3) | [8] |
Table 3: In Vivo Efficacy in Colorectal Cancer Xenograft Models
| Inhibitor | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | HCT116 Xenograft | 10 mg/kg/day, i.p. | Significantly reduced tumor volume compared to control and SAHA | [9] |
| Panobinostat | HCT116 Xenograft | Not specified | Tumor growth inhibition and regression | [3] |
| Colo205 Xenograft | 30 mg/kg, i.v., 3x/week for 3 weeks (in combination with 5-FU) | Significant tumor regression | [3] | |
| Vorinostat | HCT116 Xenograft | Not specified | Data on monotherapy efficacy in this specific context is limited in the provided results. | |
| Romidepsin | CT26 Xenograft | Not specified | Reduced tumor size and weight | [4] |
| Entinostat | HCT-15 Xenograft | Not specified | Inhibited growth of tumor xenografts | [8] |
Table 4: Toxicity Profile Overview
| Inhibitor | In Vitro (Normal Cells) | In Vivo / Clinical (Common Adverse Events) | Citation(s) |
| This compound | Low toxicity observed in normal renal epithelial 293T cells. | Tolerable in mice at effective doses. | [1][9] |
| Panobinostat | Higher LD90 in normal human cell lines compared to malignant cells. | Hematologic (thrombocytopenia, anemia, neutropenia), gastrointestinal (diarrhea, nausea, vomiting), fatigue. | [3] |
| Vorinostat | Generally well-tolerated in preclinical models. | Fatigue, nausea, diarrhea, thrombocytopenia. | [7] |
| Romidepsin | Weak cytotoxicity against normal endothelial and fibroblast cells. | Nausea, vomiting, fatigue, myelosuppression, infections. | [10] |
| Entinostat | Generally well-tolerated in preclinical models. | Neutropenia, thrombocytopenia, gastrointestinal reactions, fatigue. | [8] |
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of HDAC inhibitors in CRC are mediated through various signaling pathways, leading to cell cycle arrest, apoptosis, and modulation of the tumor microenvironment.
This compound: Targeting the E2F1/Rb/HDAC1 Axis
This compound is a potent and selective inhibitor of HDAC1.[1][6] Its mechanism of action in CRC involves the following key steps:
-
HDAC1 Inhibition : this compound directly binds to and inhibits the enzymatic activity of HDAC1.
-
Rb Hypophosphorylation : Inhibition of HDAC1 leads to a decrease in the phosphorylation of the Retinoblastoma (Rb) protein.[1][11]
-
E2F1 Sequestration : Hypophosphorylated Rb remains bound to the transcription factor E2F1, preventing its release.[1][11]
-
Downregulation of E2F1 Target Genes : The sequestration of E2F1 leads to the downregulation of its target genes, which are crucial for cell cycle progression (e.g., Cyclin D1, CDK4).[1][9]
-
Cell Cycle Arrest and Apoptosis : The net result is G0/G1 cell cycle arrest and induction of apoptosis, leading to the inhibition of CRC cell growth.[1][9]
Caption: this compound inhibits HDAC1, leading to Rb dephosphorylation and E2F1 sequestration, which in turn causes cell cycle arrest and apoptosis in CRC cells.
Pan-HDAC Inhibitors: Panobinostat and Vorinostat
Pan-HDAC inhibitors like Panobinostat and Vorinostat have a broader mechanism of action, affecting multiple HDAC isoforms across different classes. This leads to the altered expression of a wide range of genes and proteins involved in various cellular processes.
-
Panobinostat : This potent pan-HDAC inhibitor induces cell cycle arrest, apoptosis, and autophagy in CRC cells.[3] It has been shown to modulate the expression of genes involved in angiogenesis, mitosis, and DNA replication.[3] Key signaling pathways affected include the activation of the death-associated protein kinase (DAPK) and inhibition of the PI3K/Akt/mTOR and STAT3 pathways.[3][12]
-
Vorinostat : Vorinostat also induces cell cycle arrest and apoptosis in CRC cells. Its effects are mediated through the upregulation of p21, modulation of the p53 pathway, and interaction with the insulin-like growth factor (IGF) signaling pathway.[7][10] It can also sensitize CRC cells to other therapies by upregulating the Fas death receptor.[7]
References
- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Romidepsin (FK228) regulates the expression of the immune checkpoint ligand PD-L1 and suppresses cellular immune functions in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genistein potentiated the cytotoxic effect of entinostat in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decitabine and Vorinostat Cooperate to Sensitize Colon Carcinoma Cell to FasL-induced Apoptosis In Vitro and Tumor Suppression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The narrow-spectrum HDAC inhibitor entinostat enhances NKG2D expression without NK cell toxicity, leading to enhanced recognition of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the selectivity of HR488B for HDAC1
In the landscape of epigenetic modulators, the quest for isoform-selective histone deacetylase (HDAC) inhibitors is paramount for developing targeted therapies with improved efficacy and reduced off-target effects. HR488B, a novel thiazole-containing hydroxamic acid-based small molecule, has emerged as a potent and highly selective inhibitor of HDAC1, a key enzyme implicated in cancer progression. This guide provides a comprehensive comparison of this compound's selectivity for HDAC1 against other HDAC isoforms and established HDAC inhibitors, supported by experimental data and detailed methodologies.
Unveiling the Potency and Selectivity of this compound
Recent studies have demonstrated that this compound exhibits exceptional inhibitory activity against HDAC1. In vitro enzymatic assays reveal that this compound inhibits HDAC1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, showcasing its high potency.[1][2][3]
Comparative Selectivity Profile
To contextualize the selectivity of this compound, it is essential to compare its inhibitory activity against a panel of HDAC isoforms and alongside other well-characterized HDAC inhibitors. The following table summarizes the IC50 values of this compound and other inhibitors against various HDACs.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Class Selectivity |
| This compound | 1.24 [1][2] | 10.42[1][2] | - | >10,000[1][2] | >10,000[1][2] | Class I selective |
| Vorinostat (SAHA) | 15.12[1][2] | - | - | - | - | Pan-HDAC |
| Entinostat (MS-275) | 510 | - | 1700 | - | - | Class I selective |
| Mocetinostat (MGCD0103) | 150 | - | - | - | - | Class I selective |
| Romidepsin (FK228) | 36 | 47 | - | - | - | Class I selective |
Data for Entinostat, Mocetinostat, and Romidepsin are from commercially available sources and may have been determined under different assay conditions.
As evidenced by the data, this compound demonstrates a clear preference for HDAC1 over other isoforms.[1][2] It is approximately 8.4-fold more selective for HDAC1 than for HDAC2.[1][2] Notably, this compound shows minimal activity against Class IIb HDAC6 and Class I HDAC8, highlighting its remarkable isoform selectivity.[1][2] When compared to the pan-HDAC inhibitor Vorinostat (SAHA), this compound is approximately 12-fold more potent against HDAC1.[1][2]
The E2F1/Rb/HDAC1 Signaling Axis: The Target of this compound
This compound exerts its anti-cancer effects by targeting the E2F1/Rb/HDAC1 signaling pathway, a critical regulator of cell cycle progression and proliferation.[3][4] In many cancers, this pathway is deregulated, leading to uncontrolled cell growth.
Caption: The E2F1/Rb/HDAC1 signaling pathway and the mechanism of this compound action.
In a normal state, the retinoblastoma protein (Rb) binds to the transcription factor E2F1, recruiting HDAC1 to repress the transcription of genes necessary for cell cycle progression. In cancer cells, Rb is often inactivated through phosphorylation (pRb), leading to the release of E2F1 and subsequent uncontrolled transcription of target genes. This compound selectively inhibits HDAC1, leading to an increase in histone acetylation, reactivation of tumor suppressor genes, and ultimately, apoptosis of cancer cells.[3][4]
Experimental Methodologies
The determination of HDAC inhibitor selectivity and potency relies on robust in vitro enzymatic assays. A commonly employed method is a fluorometric assay.
In Vitro HDAC Enzymatic Assay Protocol
This protocol outlines the general steps for determining the IC50 values of HDAC inhibitors.
Caption: Workflow for a typical in vitro fluorometric HDAC activity assay.
1. Reagent Preparation:
-
HDAC Enzyme: Purified, recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6, HDAC8) are diluted in an appropriate assay buffer.
-
Substrate: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is used. This substrate is non-fluorescent until deacetylated by the HDAC enzyme and subsequently cleaved by a developer.
-
Inhibitor: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO and then serially diluted to various concentrations.
-
Developer: A developer solution, often containing trypsin, is prepared to cleave the deacetylated substrate.
2. Assay Procedure:
-
The HDAC enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) in a 96-well or 384-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the developer solution is added.
-
After a short incubation period, the fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
3. Data Analysis:
-
The fluorescence intensity is plotted against the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the resulting dose-response curve.
Conclusion
The available data strongly support the characterization of this compound as a potent and highly selective inhibitor of HDAC1. Its superior potency and isoform selectivity compared to pan-HDAC inhibitors like Vorinostat make it a promising candidate for further investigation in cancer therapeutics. The targeted inhibition of the E2F1/Rb/HDAC1 pathway by this compound provides a clear mechanistic rationale for its anti-proliferative effects. The detailed experimental protocols outlined provide a basis for the continued evaluation and comparison of this compound and other novel HDAC inhibitors in the pursuit of more effective and targeted cancer treatments.
References
HR488B: A Potent HDAC1 Inhibitor with Promising Anti-Cancer Activity in Colorectal Cancer
A comprehensive analysis of the pre-clinical data supporting the anti-neoplastic effects of HR488B, a novel histone deacetylase 1 (HDAC1) inhibitor, reveals its significant potential in colorectal cancer (CRC) therapy. This guide provides a comparative overview of this compound's efficacy against the established anti-cancer agent SAHA (Vorinostat) across various cancer cell lines, details the experimental protocols for its validation, and visualizes its mechanism of action.
Comparative Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity, particularly in colorectal cancer cell lines, when compared to the well-established HDAC inhibitor, SAHA (Vorinostat).
In Vitro Anti-Cancer Activity of this compound vs. SAHA (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HCT116 | Colorectal Carcinoma | 0.17 |
| HT29 | Colorectal Adenocarcinoma | 0.59 | |
| A549 | Lung Carcinoma | Data Not Available | |
| H1299 | Non-Small Cell Lung Carcinoma | Data Not Available | |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | |
| SAHA (Vorinostat) | HCT116 | Colorectal Carcinoma | 2.13 |
| HT29 | Colorectal Adenocarcinoma | ~2.0 - 8.6 (Varies by study) | |
| A549 | Lung Carcinoma | ~20[1] | |
| H1299 | Non-Small Cell Lung Carcinoma | Resistant at 24h, significant effect at 48/72h[1] | |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | |
| MCF-7 | Breast Adenocarcinoma | 0.75[2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Studies have indicated that this compound exhibits a more potent inhibitory effect on the growth of HCT116 colorectal cancer cells compared to other cancer cell lines such as A549, H1299, HepG2, and MCF-7, suggesting a degree of selectivity for colorectal cancer. However, specific IC50 values for this compound in these non-colorectal cancer cell lines are not yet publicly available.
Mechanism of Action of this compound
This compound functions as a novel and efficient inhibitor of HDAC1. Its anti-cancer effects are primarily mediated through the E2F1/Rb/HDAC1 signaling pathway. By inhibiting HDAC1, this compound leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb).[3] This prevents the release of the E2F1 transcription factor from the E2F1/Rb/HDAC1 complex.[3] The sequestration of E2F1 inhibits the transcription of genes essential for cell cycle progression, leading to a cascade of anti-cancer effects.
The downstream consequences of this compound's action include:
-
Cell Cycle Arrest: this compound induces a G0/G1 phase cell cycle arrest in colorectal cancer cells.[3]
-
Apoptosis: The compound triggers programmed cell death.[3]
-
Mitochondrial Dysfunction: It leads to impaired mitochondrial function.[3]
-
Reactive Oxygen Species (ROS) Generation: this compound stimulates the production of ROS.[3]
-
DNA Damage: The accumulation of ROS contributes to DNA damage in cancer cells.[3]
Caption: this compound inhibits HDAC1, leading to cell cycle arrest and apoptosis.
Experimental Workflows and Protocols
The anti-cancer effects of this compound have been validated through a series of standard in vitro assays.
Caption: Workflow for in vitro validation of this compound's anti-cancer effects.
Detailed Experimental Protocols
1. Cell Viability Assay (CCK-8 Protocol)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HT29) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and a control (e.g., SAHA) in culture medium. Add 10 µL of the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot Protocol for Protein Expression Analysis
This protocol is used to assess the effect of this compound on the expression levels of key proteins in the E2F1/Rb/HDAC1 pathway (e.g., E2F1, CDK4, Cyclin D1).
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-E2F1, anti-CDK4, anti-Cyclin D1, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
3. Flow Cytometry Protocol for Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4. Flow Cytometry Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Analysis: Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
References
HR488B: A Comparative Guide for Combination Chemotherapy in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the novel selective Histone Deacetylase 1 (HDAC1) inhibitor, HR488B, and explores its potential in combination with other chemotherapy agents for the treatment of colorectal cancer (CRC). While preclinical data for this compound as a monotherapy is robust, this guide also addresses the current landscape of combining selective HDAC1/2 inhibitors with standard CRC chemotherapeutics to offer a comparative perspective.
This compound: A Potent and Selective HDAC1 Inhibitor
This compound is a novel, thiazole-based small molecule that has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer.[1][2][3] It functions as a potent and selective inhibitor of HDAC1, an enzyme often overexpressed in CRC and associated with tumor progression.[1][2][3]
Mechanism of Action: this compound binds to the active site of HDAC1, leading to an increase in the acetylation of histones and other proteins.[1][3] This epigenetic modification results in the relaxation of chromatin structure, allowing for the transcription of tumor suppressor genes that are otherwise silenced. Specifically, this compound has been shown to decrease the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents the release of the E2F1 transcription factor from the E2F1/Rb/HDAC1 complex.[2][3] The subsequent suppression of E2F1 activity leads to cell cycle arrest at the G0/G1 phase, induction of apoptosis (programmed cell death), and an accumulation of DNA damage in cancer cells.[1][2][3]
Preclinical Performance of this compound as a Monotherapy
In vitro and in vivo studies have highlighted the efficacy of this compound in inhibiting the growth of colorectal cancer cells.
| Parameter | Cell Lines | Results | Reference |
| HDAC1 Inhibition (IC50) | - | 1.24 nM | [3] |
| HDAC2 Inhibition (IC50) | - | 10.42 nM | [3] |
| Cell Viability (IC50) | HCT116, HT29 | Dose-dependent decrease | [1] |
| Colony Formation | HCT116, HT29 | Significant reduction | [1] |
| Cell Cycle Arrest | HCT116, HT29 | G0/G1 phase arrest | [1][4] |
| Apoptosis Induction | HCT116, HT29 | Increased apoptosis | [1] |
| In Vivo Tumor Growth | HCT116 Xenograft | Significant tumor growth inhibition | [1] |
This compound in Combination with Other Chemotherapy Agents: A Comparative Outlook
As of the latest available data, no preclinical or clinical studies have been published specifically evaluating this compound in combination with other chemotherapy agents. However, research on other selective HDAC1/2 inhibitors in colorectal cancer provides a strong rationale for investigating such combinations.
Studies on similar selective HDAC1/2 inhibitors have demonstrated synergistic effects when combined with standard-of-care chemotherapies for CRC, such as 5-fluorouracil (5-FU) and oxaliplatin.
| HDAC Inhibitor | Combination Agent | Key Findings | Model | Reference |
| Selective HDAC1/2 Inhibitor | 5-Fluorouracil | Synergistic cell killing and pro-differentiation effect. | CRC cell lines, patient-derived organoids, ApcKO mice | [5] |
| MS-275 (Entinostat) (HDAC1/2/3 inhibitor) | Oxaliplatin | Synergistic cytotoxicity and enhanced apoptosis. | Colorectal cancer cell lines | [6] |
| SBHA | Oxaliplatin | Synergistic cytotoxicity and enhanced apoptosis. | Colorectal cancer cell lines | [6] |
| Depsipeptide (Romidepsin) (HDAC1/2 inhibitor) | 5-Fluorouracil | Potentiated antitumor activity, increased caspase-3/7 activation. | Human colon cancer cell lines (HCT-116, HT29, SW48) | [7] |
These findings suggest that the combination of a selective HDAC1 inhibitor like this compound with conventional chemotherapy could lead to enhanced anti-tumor efficacy and potentially overcome mechanisms of drug resistance. The proposed mechanisms for this synergy include the modulation of DNA damage repair pathways, enhancement of apoptosis, and regulation of cell cycle checkpoints.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound monotherapy are provided below.
Cell Culture and Viability Assays
-
Cell Lines: Human colorectal carcinoma cell lines HCT116 and HT29 were used.
-
Culture Conditions: Cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Viability Assay (MTT): Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. MTT reagent was added, and the absorbance was measured at a specific wavelength to determine cell viability.
Colony Formation Assay
-
Procedure: Cells were seeded at a low density in 6-well plates and treated with this compound. After 7-14 days, colonies were fixed with methanol and stained with crystal violet. The number of colonies was counted.
Cell Cycle Analysis
-
Procedure: Cells were treated with this compound for 24 hours, harvested, and fixed in 70% ethanol. Cells were then stained with propidium iodide (PI) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay
-
Procedure: Apoptosis was assessed using an Annexin V-FITC/PI apoptosis detection kit. Cells were treated with this compound for 48 hours, stained with Annexin V-FITC and PI, and analyzed by flow cytometry.
In Vivo Xenograft Model
-
Animal Model: Nude mice were used.
-
Procedure: HCT116 cells were injected subcutaneously into the flanks of the mice. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis.
Visualizing the Path Forward
This compound Signaling Pathway
Caption: this compound inhibits HDAC1, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical assessment of this compound in colorectal cancer models.
Conclusion and Future Directions
This compound has emerged as a promising selective HDAC1 inhibitor with potent anti-tumor activity in preclinical models of colorectal cancer. While its efficacy as a monotherapy is well-documented, the true potential of this compound may lie in its use in combination with existing chemotherapy regimens. The synergistic effects observed with other selective HDAC1/2 inhibitors in CRC provide a strong impetus for future research.
Further preclinical studies are warranted to:
-
Evaluate the efficacy and safety of this compound in combination with standard-of-care chemotherapies such as 5-FU, oxaliplatin, and irinotecan in CRC models.
-
Elucidate the molecular mechanisms underlying any observed synergistic or additive effects.
-
Identify potential biomarkers to predict response to this compound-based combination therapies.
Successful outcomes from such studies would pave the way for the clinical development of this compound as a novel therapeutic option for patients with colorectal cancer.
References
- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. HDAC inhibitors, MS275 and SBHA, enhances cytotoxicity induced by oxaliplatin in the colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of the histone deacetylase inhibitor depsipeptide and 5-fluorouracil upregulates major histocompatibility complex class II and p21 genes and activates caspase-3/7 in human colon cancer HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HR488B and Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
Epigenetic modifications, which alter gene expression without changing the DNA sequence, are crucial in various diseases, including cancer.[1][2] This has led to the development of epigenetic modifiers as therapeutic agents.[3][4] This guide provides a comparative analysis of HR488B, a novel histone deacetylase (HDAC) inhibitor, with other established epigenetic modifiers. The information is presented to aid researchers in understanding the current landscape of these promising therapeutics.
Overview of this compound: A Potent and Selective HDAC1 Inhibitor
This compound is a small-molecule thiazole-based hydroxamate that has demonstrated potent anti-cancer activity, particularly in colorectal cancer (CRC).[5][6] It functions as a highly selective inhibitor of histone deacetylase 1 (HDAC1).[7][8] The mechanism of action for this compound involves the inhibition of HDAC1, leading to an increase in the acetylation of histones H3 and H4.[7] This, in turn, affects the E2F1/Rb/HDAC1 signaling pathway. Specifically, this compound decreases the phosphorylation of the retinoblastoma protein (Rb), which prevents the release of the E2F transcription factor 1 (E2F1), ultimately suppressing cancer cell growth.[5][6]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound and other selected HDAC inhibitors against various HDAC isoforms and their anti-proliferative effects on different cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference(s) |
| This compound | 1.24 | 10.42 | - | >10,000 | >10,000 | [7][8] |
| SAHA (Vorinostat) | 10 | - | 20 | <86 | - | [7][9][10] |
| Romidepsin | 36 | 47 | - | 14,000 | - | [8] |
| Panobinostat | <13.2 | <13.2 | <13.2 | <13.2 | mid-nanomolar | [1] |
| Belinostat | 27 (in HeLa cell extracts) | - | - | - | - | [11][12] |
Note: IC50 values are from different studies and may not be directly comparable due to variations in assay conditions. A hyphen (-) indicates that data was not found in the searched sources.
Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | HCT116 (CRC) (µM) | HT29 (CRC) (µM) | A549 (Lung) (µM) | PC-3 (Prostate) (µM) | MCF-7 (Breast) (µM) | Reference(s) |
| This compound | 0.17 | 0.59 | - | - | - | [7] |
| SAHA (Vorinostat) | - | - | - | 2.5-7.5 | 0.75 | [7] |
| Romidepsin | - | - | - | - | - | [8] |
| Panobinostat | 5.5-25.9 | 5.5-25.9 | 0.03 | - | - | [1] |
| Belinostat | 0.2-0.66 | 0.2-0.66 | - | 0.2-0.66 | 0.2-0.66 | [12] |
Note: IC50 values are from different studies and may not be directly comparable due to variations in cell lines and assay conditions. A hyphen (-) indicates that data was not found in the searched sources.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[5][13] This is achieved through the modulation of the E2F1/Rb/HDAC1 pathway, leading to the downregulation of key cell cycle regulatory proteins like CDK4 and Cyclin D1.[13] Other HDAC inhibitors share a general mechanism of inducing histone hyperacetylation, but their specific downstream effects and isoform selectivity can vary.[14] For instance, Vorinostat (SAHA) is a non-selective HDAC inhibitor, while Romidepsin shows selectivity for class I HDACs.[8][10] Panobinostat is a pan-HDAC inhibitor, affecting multiple classes of HDACs.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound and other epigenetic modifiers are provided below.
HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
Protocol:
-
Prepare a reaction mixture containing the HDAC enzyme, a fluorogenic substrate, and the test compound (e.g., this compound) in an assay buffer.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution that contains a protease to cleave the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
The HDAC activity is inversely proportional to the fluorescence signal. Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[14][15]
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a compound on cell proliferation and viability.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance. Calculate the IC50 value by plotting the percentage of viable cells against the compound concentration.[2][5][6]
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells following treatment with an HDAC inhibitor.
Protocol:
-
Treat cells with the HDAC inhibitor for a specified time.
-
Lyse the cells and extract the histone proteins.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP - horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the level of the acetylated histone.[16][17]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A to remove RNA.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
The data is plotted as a histogram, where cells in G0/G1 phase have 2N DNA content, cells in G2/M phase have 4N DNA content, and cells in S phase have DNA content between 2N and 4N.[18]
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and a vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treatment group to the control group.[7][19]
Conclusion
This compound emerges as a promising epigenetic modifier with high potency and selectivity for HDAC1. Its distinct mechanism of action, targeting the E2F1/Rb/HDAC1 axis, provides a strong rationale for its development as a therapeutic agent for colorectal cancer and potentially other malignancies.[5][6] The comparative data presented in this guide highlights the diverse landscape of HDAC inhibitors, each with its own unique profile of isoform selectivity and anti-proliferative activity. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of this compound against other epigenetic modifiers in various cancer models. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations and advance the field of epigenetic drug discovery.
References
- 1. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 15. content.abcam.com [content.abcam.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Histone western blot protocol | Abcam [abcam.com]
- 18. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 19. altogenlabs.com [altogenlabs.com]
A Head-to-Head Analysis of HR488B and Current Colorectal Cancer Therapies
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of colorectal cancer (CRC) therapeutics, a novel histone deacetylase (HDAC) inhibitor, HR488B, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with current standard-of-care treatments for CRC, offering researchers, scientists, and drug development professionals a data-driven overview of its potential. The information is based on preclinical data for this compound and established clinical data for current CRC treatments.
Overview of this compound
This compound is a novel and potent small molecule inhibitor of HDAC1.[1][2] Preclinical studies have demonstrated its efficacy in suppressing CRC growth through a distinct mechanism of action. By targeting the E2F1/Rb/HDAC1 axis, this compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in CRC cells.[1][2] Its mechanism also involves the induction of mitochondrial dysfunction, generation of reactive oxygen species (ROS), and accumulation of DNA damage.[1][2]
Current Standard-of-Care in Colorectal Cancer
The treatment paradigm for CRC is multifaceted, typically involving a combination of surgery, chemotherapy, and targeted therapies, tailored to the stage and molecular characteristics of the tumor.[3][4] For advanced or metastatic CRC, systemic therapy is the cornerstone of management and includes:
-
First-line chemotherapy regimens: FOLFOX (folinic acid, 5-fluorouracil, and oxaliplatin) and FOLFIRI (folinic acid, 5-fluorouracil, and irinotecan) are the most common initial treatments.[5][6]
-
Targeted therapies:
-
Later-line treatments: For patients who progress on initial therapies, options include regorafenib and the combination of trifluridine and tipiracil.[11][12][13][14]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and current CRC treatments, facilitating a clear comparison of their performance metrics.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | Drug | IC50 (μM) | Citation |
| HCT116 | This compound | 0.17 | [15] |
| HT29 | This compound | 0.59 | [15] |
| HCT116 | SAHA (Vorinostat) | 2.13 | [15] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SAHA (Vorinostat) is another HDAC inhibitor included for comparison.
Table 2: Clinical Efficacy of Current First-Line Treatments for Metastatic Colorectal Cancer
| Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Citations |
| FOLFOX | ~53% (in combination) | ~8.0-9.0 | ~20.6 | [5][16] |
| FOLFIRI | ~54-56% | ~8.0-8.5 | ~21.5 | [5][17] |
| FOLFOX/FOLFIRI + Bevacizumab | - | ~10.1-11.5 | ~25.1-29.1 | [2][18] |
| FOLFOX + Panitumumab (RAS wt) | - | ~10.9-13.0 | ~34.2-41.3 | [8][9] |
| FOLFIRI + Cetuximab (RAS wt) | ~52% | - | - | [1] |
Table 3: Clinical Efficacy of Later-Line Treatments for Metastatic Colorectal Cancer
| Treatment | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Citations |
| Regorafenib | ~1.9-2.7 | ~6.4-9.3 | [12][13][14][19] |
| Trifluridine/Tipiracil | ~2.0 | ~7.1 | [11] |
| Trifluridine/Tipiracil + Bevacizumab | ~5.6 | ~10.8 | [20][21] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and provides a general overview of the protocols for clinical trials of current CRC treatments.
This compound: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in CRC cell lines.
Methodology:
-
Cell Culture: Human colorectal cancer cell lines (HCT116 and HT29) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[15]
This compound: In Vivo Tumor Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of colorectal cancer.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: Human CRC cells (e.g., HCT116) were subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received this compound (administered via a suitable route, e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group received a vehicle control.
-
Efficacy Evaluation: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
-
Data Analysis: Tumor growth curves were plotted for both groups. Statistical analysis was performed to compare the tumor volume and weight between the treatment and control groups.
Current CRC Treatments: Clinical Trial Protocol (General Overview)
Objective: To assess the efficacy and safety of a new treatment regimen compared to the standard of care in patients with metastatic colorectal cancer.
Methodology:
-
Study Design: Typically, a randomized, controlled, multicenter Phase III clinical trial.
-
Patient Population: Patients with a confirmed diagnosis of metastatic colorectal cancer who meet specific inclusion and exclusion criteria (e.g., age, performance status, prior treatments).
-
Randomization: Eligible patients are randomly assigned to one of two or more treatment arms. For example, one arm might receive a standard chemotherapy regimen (e.g., FOLFOX), while the other arm receives the same chemotherapy plus a targeted agent (e.g., bevacizumab).
-
Treatment Administration: Patients receive the assigned treatment according to a predefined schedule and dosage.
-
Efficacy Endpoints: The primary endpoint is often overall survival (OS) or progression-free survival (PFS). Secondary endpoints may include overall response rate (ORR), disease control rate (DCR), and quality of life.
-
Safety Assessment: Adverse events are monitored and graded throughout the study.
-
Statistical Analysis: Statistical methods are used to compare the efficacy and safety outcomes between the treatment arms.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Figure 1: Mechanism of action of this compound in colorectal cancer cells.
Figure 2: General experimental workflow for in vivo efficacy studies.
Figure 3: Simplified treatment algorithm for metastatic colorectal cancer.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Survival outcomes of bevacizumab in first-line metastatic colorectal cancer in a real-life setting: results of the ETNA cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colon Cancer Treatment, by Stage | How to Treat Colon Cancer | American Cancer Society [cancer.org]
- 4. Colon Cancer: Clinical Practice Guidelines in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FOLFOX and FOLFIRI use in Stage IV Colon Cancer: Analysis of SEER-Medicare Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Bevacizumab Improves Survival in Patients With Metastatic Colorectal Cancer - Personalized Medicine in Oncology [personalizedmedonc.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Panitumumab Plus mFOLFOX6 Improves Overall Survival in a Type of Newly Diagnosed Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 10. onclive.com [onclive.com]
- 11. Efficacy and Success Rate for LONSURF® (trifluridine and tipiracil) tablets | SUNLIGHT, RECOURSE, & TAGS Clinical Trials [lonsurf.com]
- 12. A Systematic Review and Meta-analysis of Retrospective Series of Regorafenib for Treatment of Metastatic Colorectal Cancer | Anticancer Research [ar.iiarjournals.org]
- 13. targetedonc.com [targetedonc.com]
- 14. Regorafenib for Patients with Metastatic Colorectal Cancer Who Progressed After Standard Therapy: Results of the Large, Single‐Arm, Open‐Label Phase IIIb CONSIGN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FOLFOX Chemotherapy: Uses, Procedure, Side Effects & More [healthline.com]
- 17. FOLFIRI (folinic acid, fluorouracil, and irinotecan) increases not efficacy but toxicity compared with single-agent irinotecan as a second-line treatment in metastatic colorectal cancer patients: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. dovepress.com [dovepress.com]
- 20. altaioncology.com [altaioncology.com]
- 21. Innovations in colorectal cancer treatment: trifluridine and tipiracil with bevacizumab for improved outcomes – a review - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of HR488B's Effect on the E2F1 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule HR488B and its reported effects on the E2F1 signaling pathway, a critical regulator of cell cycle progression and apoptosis. The primary focus is to objectively present the available data for this compound, compare its performance with alternative histone deacetylase (HDAC) inhibitors, and provide detailed experimental methodologies to aid in the assessment of reproducibility.
Executive Summary:
This compound is a novel, potent, and selective inhibitor of HDAC1. A key study has positioned it as an effective agent against colorectal cancer (CRC) through its modulation of the E2F1/Rb/HDAC1 axis. Mechanistically, this compound is reported to decrease the phosphorylation of the retinoblastoma protein (Rb), which prevents the release of the E2F1 transcription factor from the E2F1/Rb/HDAC1 complex.[1][2][3][4][5] This action suppresses E2F1 expression, leading to G0/G1 cell cycle arrest and apoptosis in CRC cells.[1][4][6][7]
It is critical to note that, at present, the published data on this compound's specific effects on the E2F1 pathway originate from a single research group. Independent validation and reproduction of these findings have not yet been published. This guide therefore presents the initial findings and draws comparisons with other well-documented HDAC inhibitors to provide a broader context for evaluation.
Comparative Data of HDAC Inhibitors
The following tables summarize the quantitative data available for this compound in comparison to other relevant HDAC inhibitors, particularly SAHA (Vorinostat), which was used as a positive control in the primary study of this compound.[4]
Table 1: In Vitro Inhibitory Activity (IC50) of this compound vs. SAHA Against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC6 (µM) | HDAC8 (µM) |
| This compound | 1.24 | 10.42 | >10 | >10 |
| SAHA (Vorinostat) | 15.12 | 28.31 | 0.03 | 1.21 |
Data sourced from Duan et al., 2023. This table highlights this compound's high potency and selectivity for HDAC1 over other isoforms compared to the pan-HDAC inhibitor SAHA.
Table 2: Anti-proliferative Activity (IC50) in Colorectal Cancer Cell Lines (72h treatment)
| Compound | HCT116 (µM) | HT29 (µM) |
| This compound | 0.21 | 0.28 |
| SAHA (Vorinostat) | 1.89 | 2.56 |
Data sourced from Duan et al., 2023. This table demonstrates the potent anti-proliferative effects of this compound on colorectal cancer cell lines.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz to illustrate the key molecular pathway and a typical experimental workflow for evaluating compounds like this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the effects of this compound on the E2F1 pathway. These are based on standard methodologies and the information available in the primary publication.
Cell Culture and Drug Treatment
-
Cell Lines: Human colorectal carcinoma cell lines HCT116 and HT29 are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM or McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Serial dilutions are then made in complete culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[8][9][10]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E2F1, p-Rb, Rb, CDK4, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12][13]
HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
-
Assay Principle: A fluorogenic assay is commonly used, where a substrate like Boc-Lys(Ac)-AMC is deacetylated by HDAC enzymes. A developer solution then cleaves the deacetylated substrate to release a fluorescent product (AMC).
-
Procedure:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6, HDAC8) are incubated with a buffer solution in a 96-well plate.
-
Serial dilutions of this compound or a control inhibitor (e.g., SAHA) are added to the wells.
-
The reaction is initiated by adding the fluorogenic HDAC substrate.
-
The plate is incubated at 37°C for a set time (e.g., 30-60 minutes).
-
A developer solution (often containing trypsin) is added to stop the reaction and generate the fluorescent signal.
-
The fluorescence is measured using a microplate reader (e.g., excitation at 340-360 nm and emission at 450-465 nm).
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2][3][4][14]
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are typically used.
-
Tumor Implantation: HCT116 cells (e.g., 1-5 x 10^6 cells) are suspended in a medium like Matrigel and injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment groups. This compound, a vehicle control, or a positive control like SAHA is administered (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 10 mg/kg/day).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis like immunohistochemistry or Western blotting.[15][16][17]
References
- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 9. apexbt.com [apexbt.com]
- 10. toolsbiotech.com [toolsbiotech.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. colorectalresearch.sums.ac.ir [colorectalresearch.sums.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inhibition of histone deacetylases by trans-cinnamic acid and its antitumor effect against colon cancer xenografts in athymic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new HDAC inhibitor cinnamoylphenazine shows antitumor activity in association with intensive macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Independent Validation of HR488B's Therapeutic Potential in Colorectal Cancer
An Objective Comparison with Alternative Therapies and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.
HR488B, a novel small molecule inhibitor of histone deacetylase 1 (HDAC1), has demonstrated significant therapeutic potential in preclinical models of colorectal cancer (CRC). This guide provides an independent validation of its efficacy by summarizing key experimental data, comparing its performance with established and emerging CRC therapies, and detailing the methodologies behind the pivotal studies.
Executive Summary
This compound exhibits potent and selective inhibition of HDAC1, leading to cell cycle arrest, apoptosis, and suppression of tumor growth in colorectal cancer models.[1][2] Its mechanism of action revolves around the modulation of the E2F1/Rb/HDAC1 signaling pathway.[1][2] In preclinical studies, this compound has shown superior or comparable efficacy to the established pan-HDAC inhibitor SAHA (Vorinostat). While this compound is in the preclinical stage of development with no registered clinical trials to date, the data suggests it is a promising candidate for further investigation as a targeted therapy for colorectal cancer.
Data Presentation: this compound Performance Metrics
In Vitro Efficacy: Inhibition of Cell Proliferation and HDAC Activity
This compound has demonstrated potent inhibitory activity against colorectal cancer cell lines and specific HDAC isoforms.
| Parameter | This compound | SAHA (Vorinostat) | Reference Compound(s) |
| IC50 vs. HCT116 Cells (CRC) | 0.17 µM[1] | 2.13 µM[1] | MPT0G236: > SAHA |
| IC50 vs. HT29 Cells (CRC) | 0.59 µM[1] | Not Reported | Not Reported |
| IC50 vs. HDAC1 | 1.24 nM[1] | 15.12 nM[1] | Not Reported |
| IC50 vs. HDAC2 | 10.42 nM[1] | Not Reported | Not Reported |
| IC50 vs. HDAC6 | >10 µM[1] | Not Reported | ACY-1215: Selective HDAC6 inhibitor[2] |
| IC50 vs. HDAC8 | >10 µM[1] | Not Reported | Not Reported |
In Vitro Cellular Effects: Cell Cycle Arrest and Apoptosis
Treatment with this compound leads to a dose-dependent increase in G0/G1 cell cycle arrest and apoptosis in colorectal cancer cells.
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Apoptotic Cells |
| HCT116 | Control (DMSO) | Baseline | Baseline |
| This compound (0.5 µM) | Significantly Increased[1] | Significantly Increased[1] | |
| This compound (1 µM) | Significantly Increased[1] | Significantly Increased[1] | |
| HT29 | Control (DMSO) | Baseline | Baseline |
| This compound (0.5 µM) | Significantly Increased[1] | Significantly Increased[1] | |
| This compound (1 µM) | Significantly Increased[1] | Significantly Increased[1] |
In Vivo Efficacy: Xenograft Tumor Model
In a colorectal cancer xenograft mouse model using HCT116 cells, this compound demonstrated significant tumor growth inhibition.
| Treatment Group | Dosage | Tumor Volume Reduction | Reference |
| Vehicle (Control) | - | - | [1] |
| This compound | 10 mg/kg/day (i.p.) | Significant reduction vs. Control and SAHA | [1] |
| SAHA (Vorinostat) | 10 mg/kg/day (i.p.) | Significant reduction vs. Control | [1] |
Comparison with Alternative Therapies
This compound's therapeutic potential must be considered in the context of the current and emerging landscape of colorectal cancer treatments.
| Therapeutic Alternative | Mechanism of Action | Clinical Status for CRC | Reported Efficacy/Considerations |
| FOLFOX/FOLFIRI | Chemotherapy (DNA damage/enzyme inhibition) | Standard of Care | Effective but associated with significant toxicity. |
| Cetuximab/Panitumumab | EGFR Inhibitors (Targeted Therapy) | Approved for KRAS wild-type tumors | Efficacy limited to a specific patient population. |
| Bevacizumab | VEGF Inhibitor (Targeted Therapy) | Approved | Used in combination with chemotherapy; can cause hypertension and bleeding. |
| SAHA (Vorinostat) | Pan-HDAC Inhibitor | Investigational in CRC | Limited single-agent efficacy in solid tumors; often used in combination. |
| MPT0G236 | Pan-HDAC Inhibitor | Preclinical | Showed greater anticancer effect than SAHA in CRC cells. |
| ACY-1215 (Ricolinostat) | Selective HDAC6 Inhibitor | Investigational in CRC | May offer a better safety profile than pan-HDAC inhibitors.[2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in colorectal cancer cells.
Caption: General experimental workflow for evaluating this compound's efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed colorectal cancer cells (HCT116, HT29) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or control vehicle (DMSO) and incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or DMSO for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is quantified based on the fluorescence intensity of PI, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against target proteins (e.g., E2F1, CDK4, Cyclin D1, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient nude mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Treatment: When tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, SAHA). Administer the treatments intraperitoneally (i.p.) at the specified dosage and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
The available preclinical data strongly support the therapeutic potential of this compound as a selective and potent HDAC1 inhibitor for the treatment of colorectal cancer. Its efficacy in vitro and in vivo, coupled with a well-defined mechanism of action, positions it as a compelling candidate for further development. Future studies should focus on comprehensive toxicity profiling, pharmacokinetic and pharmacodynamic analyses, and ultimately, well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients with colorectal cancer. The lack of current clinical trial data underscores the early stage of this compound's development, and continued research is crucial to fully validate its therapeutic utility.
References
Benchmarking HR488B: A Comparative Analysis Against Next-Generation HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving, with a significant focus on the development of selective histone deacetylase (HDAC) inhibitors that offer improved therapeutic windows over first-generation pan-HDAC inhibitors. This guide provides a comprehensive comparison of HR488B, a novel and potent HDAC1 inhibitor, against other next-generation HDAC inhibitors. The following sections present quantitative data, detailed experimental protocols, and key mechanistic insights to inform research and development decisions.
Quantitative Performance Analysis
The efficacy and selectivity of HDAC inhibitors are critical determinants of their therapeutic potential. The tables below summarize the in vitro potency of this compound in comparison to the first-generation pan-HDAC inhibitor SAHA (Vorinostat) and highlight its selectivity profile against various HDAC isoforms.
Table 1: In Vitro Inhibitory Activity of this compound and SAHA against HDAC Isoforms
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC6 IC₅₀ (µM) | HDAC8 IC₅₀ (µM) |
| This compound | 1.24 [1][2] | 10.42[1][2] | >10[1][2] | >10[1][2] |
| SAHA | 15.12[1][2] | - | - | - |
IC₅₀ values represent the half-maximal inhibitory concentration.
Table 2: Anti-proliferative Activity of this compound and SAHA in Colorectal Cancer Cell Lines
| Compound | HCT116 IC₅₀ (µM) | HT29 IC₅₀ (µM) |
| This compound | 0.17 [1] | 0.59 [1] |
| SAHA | 2.13[1] | - |
IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation.
These data demonstrate that this compound is a highly potent inhibitor of HDAC1, exhibiting approximately 12-fold greater potency than the established drug SAHA.[1] Furthermore, this compound displays significant selectivity for HDAC1 over other class I (HDAC2, HDAC8) and class IIb (HDAC6) isoforms.[1][2] This enhanced potency and selectivity translate to superior anti-proliferative activity in colorectal cancer cell lines compared to SAHA.[1]
Mechanism of Action: The E2F1/Rb/HDAC1 Axis
This compound exerts its anti-cancer effects through a distinct mechanism involving the E2F1/Rb/HDAC1 signaling pathway.[3][4] In normal cell cycle progression, the phosphorylation of the retinoblastoma protein (Rb) leads to the release of the E2F1 transcription factor, which then activates genes required for cell cycle advancement. HDAC1 is a critical component of this complex, and its activity is necessary for the dissociation of E2F1 from Rb.
This compound, by inhibiting HDAC1, prevents the deacetylation of key substrates, leading to a decrease in Rb phosphorylation.[3][4] This hypo-phosphorylated state of Rb maintains its binding to E2F1, thereby sequestering it and preventing the transcription of E2F1 target genes.[3][4] The ultimate outcome is cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[3][4][5] This targeted mechanism of action underscores the potential of this compound as a precision therapeutic.
Caption: Mechanism of this compound action on the E2F1/Rb/HDAC1 pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro HDAC Activity Assay
This assay quantifies the enzymatic activity of HDAC isoforms and the inhibitory potency of test compounds.
-
Reagents and Materials: Recombinant human HDAC enzymes (HDAC1, 2, 6, 8), fluorogenic HDAC substrate, assay buffer, and test compounds (this compound, SAHA).
-
Procedure:
-
Recombinant HDAC enzymes are incubated with a fluorogenic substrate in the presence of varying concentrations of the test compound.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
This assay determines the effect of HDAC inhibitors on the viability and proliferation of cancer cells.
-
Cell Lines: HCT116 and HT29 colorectal cancer cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound (this compound or SAHA) for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: The IC₅₀ values are determined from the dose-response curves.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as acetylated histones.
-
Procedure:
-
Cells are treated with the test compound for a defined period.
-
Total protein is extracted from the cells, and protein concentration is determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., acetyl-Histone H3, acetyl-Histone H4, total Histone H3) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Cells are treated with the test compound.
-
Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry.
-
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Caption: A generalized workflow for the preclinical evaluation of HDAC inhibitors.
Next-Generation HDAC Inhibitors: A Comparative Outlook
The development of next-generation HDAC inhibitors is focused on achieving greater isoform or class selectivity to enhance therapeutic efficacy and minimize off-target effects.[6][7] These inhibitors are being explored for a range of therapeutic areas beyond oncology, including neurological and inflammatory disorders.[8]
First-generation HDAC inhibitors are predominantly pan-HDAC inhibitors, targeting multiple HDAC isoforms, which can lead to a broader range of side effects.[6][7] In contrast, next-generation inhibitors are designed to be more selective. For example, some compounds are engineered to target specific isoforms like HDAC6, which is involved in protein degradation and cell migration, while others, like this compound, show a preference for class I HDACs.[6] The improved risk-benefit profile of these selective inhibitors is a key driver of their development.[7]
This compound exemplifies the progress in this field with its high potency and selectivity for HDAC1. This targeted approach is anticipated to lead to more effective and better-tolerated cancer therapies. The continued exploration of isoform-specific functions and the development of highly selective inhibitors will be crucial in realizing the full therapeutic potential of HDAC inhibition.
References
- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Next-Generation Histone Deacetylase Inhibitors - Discovery On Target [discoveryontarget.com]
Safety Operating Guide
Proper Disposal Procedures for HR488B: A Guide for Laboratory Professionals
For Immediate Reference: Treat HR488B as a hazardous chemical waste. Do not dispose of down the drain or in regular trash. All waste must be collected by a certified hazardous waste management service.
This document provides essential safety and logistical guidance for the proper disposal of this compound, a novel small molecule histone deacetylase (HDAC) inhibitor. As an investigational compound, this compound lacks a comprehensive, publicly available Safety Data Sheet (SDS). Therefore, it is imperative to handle it with the utmost caution, assuming it possesses hazardous properties. These procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Minimum PPE Requirements:
| Personal Protective Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
All handling of this compound, including weighing, dissolving, and aliquoting for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound and associated materials must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[1][2] The following steps outline the general procedure for collecting and preparing this compound waste for pickup.
-
Identify and Segregate Waste Streams: Properly separate waste containing this compound from other laboratory waste. Do not mix with non-hazardous materials. Common this compound waste streams include:
-
Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, pipette tips, microfuge tubes).
-
Liquid Waste: Solutions containing this compound (e.g., stock solutions, media from cell culture experiments).
-
Sharps Waste: Needles or syringes used for administering this compound solutions.
-
-
Use Designated Hazardous Waste Containers:
-
Obtain approved hazardous waste containers from your institution's EHS office.[1][3] These containers must be compatible with the chemical nature of the waste.
-
For liquid waste, use a sealable, leak-proof container, typically a plastic carboy. Ensure there is adequate headspace (at least 10% of the container volume) to allow for expansion.
-
For solid waste, use a designated, sealable container.
-
Contaminated sharps must be placed in a designated sharps container.
-
-
Properly Label All Waste Containers:
-
Affix a "Hazardous Waste" label to each container as soon as you begin adding waste.[1]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (avoid abbreviations).
-
An estimate of the concentration and quantity of this compound.
-
The date accumulation started.
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[1]
-
-
-
Store Waste in a Satellite Accumulation Area (SAA):
-
Store all this compound waste containers in a designated SAA within your laboratory.[4][5]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
Ensure waste containers are securely closed at all times, except when adding waste.
-
Store incompatible waste types separately to prevent accidental reactions.
-
-
Arrange for Waste Pickup:
-
Once a waste container is full, or if you have finished your experiments with this compound, contact your institution's EHS office to schedule a waste pickup.[1][2]
-
Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will handle the collection and transport for final disposal, which is typically incineration for investigational drugs.[6]
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste from the point of generation to final collection.
Caption: Workflow for the safe disposal of this compound laboratory waste.
References
Essential Safety and Handling Guide for Novel Research Compound HR488B
Disclaimer: A specific Safety Data Sheet (SDS) for the compound designated "HR488B" was not publicly available at the time of this writing. The following guidelines are based on best practices for handling potent, novel research chemicals and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution. The information provided is intended to offer immediate, essential safety and logistical guidance.
This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of novel research compounds like this compound, a substance identified as a small molecule histone deacetylase (HDAC) inhibitor with anti-cancer properties.[1][2] Given its biological activity, it is prudent to handle this compound with a high degree of caution.
Hazard Identification and Classification
While a specific SDS for this compound is unavailable, similar research compounds and reagents often present a range of hazards. Based on analogous chemical safety profiles, this compound should be treated as potentially hazardous.[3]
Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[3]
-
Skin Corrosion/Irritation: May cause skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[4]
| Task | Required PPE | Notes |
| Weighing and preparing solutions | Nitrile gloves (double-gloving recommended), safety glasses with side shields or goggles, lab coat, and respiratory protection (if not in a fume hood). | Work should be conducted in a chemical fume hood to avoid inhalation of powders or aerosols. |
| Handling solutions | Nitrile gloves, safety glasses, and a lab coat. | |
| Cleaning spills | Chemical-resistant gloves, safety goggles, lab coat or apron, and respiratory protection as needed. | Refer to the spill cleanup protocol for specific instructions. |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and designated storage area away from incompatible materials.
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Wear appropriate PPE before attempting to clean the spill.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Clean: Carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collect all solid and liquid waste in separate, appropriately labeled, and sealed containers.
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[5]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Visual Protocols
The following diagrams illustrate the standard workflows for handling and responding to emergencies involving potent research compounds like this compound.
Safe Handling Workflow for this compound
Emergency Response Protocol
References
- 1. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the E2F1/Rb/HDAC1 axis with the small molecule this compound effectively inhibits colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triskem-international.com [triskem-international.com]
- 4. Shopping [cancerdiagnostics.com]
- 5. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 6. ereztech.com [ereztech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
